Isepamicin
説明
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIBEDMEYAVNG-ZKFPOVNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048380 | |
| Record name | Isepamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58152-03-7 | |
| Record name | Isepamicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58152-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isepamicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058152037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isepamicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isepamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISEPAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7K224460P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isepamicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isepamicin's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isepamicin, a semisynthetic aminoglycoside antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This interaction disrupts the fidelity of mRNA translation, leading to the production of nonfunctional and truncated proteins. The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death. A key feature of this compound is its structural resilience to many aminoglycoside-modifying enzymes (AMEs), rendering it effective against certain bacterial strains that have developed resistance to other aminoglycosides. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome. The process unfolds in a series of steps, beginning with its entry into the bacterial cell and culminating in the disruption of protein synthesis.
Cellular Uptake in Gram-Negative Bacteria
The initial step in this compound's action is its transport across the complex cell envelope of Gram-negative bacteria. This process is multifaceted and energy-dependent. Initially, the polycationic this compound molecule interacts with and displaces divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This displacement disrupts the integrity of the outer membrane, creating transient pores that allow for the passage of the antibiotic into the periplasmic space. Subsequently, this compound is actively transported across the inner cytoplasmic membrane into the cytoplasm. This active transport is coupled to the electron transport chain, highlighting the energy-dependent nature of its uptake.
Targeting the 30S Ribosomal Subunit
Disruption of mRNA Translation
The binding of this compound to the A-site of the 16S rRNA induces a conformational change in the ribosome. This structural alteration has two major consequences:
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Codon Misreading: The conformational change in the A-site leads to a decrease in the accuracy of codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or malfunctioning proteins.
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Inhibition of Translocation: this compound's binding can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This blockage can lead to the premature termination of protein synthesis and the formation of truncated, nonfunctional proteins.
The accumulation of these aberrant and truncated proteins within the bacterial cell disrupts numerous vital cellular functions, including membrane integrity, ultimately leading to cell death.
Quantitative Data: In Vitro Activity of this compound
The in vitro activity of this compound against various Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The tables below summarize the MIC values for this compound against a range of clinically relevant Gram-negative pathogens.
Table 1: this compound MIC Values for Enterobacteriaceae
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 1 | 4 |
| Klebsiella pneumoniae | 1 | 8 |
| Enterobacter cloacae | 2 | 8 |
| Serratia marcescens | 2 | 8 |
| Proteus mirabilis | 1 | 4 |
Table 2: this compound MIC Values for Non-Fermenting Gram-Negative Bacilli
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 4 | 16 |
| Acinetobacter baumannii | 4 | 16 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. These values can vary depending on the geographical location and the specific strains tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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This compound stock solution
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Bacterial inoculum standardized to 0.5 McFarland turbidity
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Sterile pipette tips and multichannel pipette
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Incubator (35°C ± 2°C)
Procedure:
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Prepare this compound Dilutions: Aseptically prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL.
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Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
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Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
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Inoculate Microtiter Plate: Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
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Controls: Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).
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Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
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Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
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S30 extract from a suitable Gram-negative bacterium (e.g., E. coli)
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Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
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ATP and GTP
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mRNA template (e.g., luciferase mRNA)
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This compound stock solution at various concentrations
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Trichloroacetic acid (TCA)
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Glass fiber filters
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Scintillation counter
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and the mRNA template.
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Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
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Initiate Translation: Start the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).
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Stop Reaction and Precipitate Protein: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins.
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Filter and Wash: Collect the precipitated protein by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
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Quantify Protein Synthesis: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: The amount of radioactivity is directly proportional to the amount of protein synthesized. Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
Ribosome Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand (this compound) to its target (the 30S ribosomal subunit).
Materials:
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Purified 30S ribosomal subunits from a Gram-negative bacterium
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Radiolabeled this compound (e.g., [3H]-Isepamicin) or a competitive binding setup with a known radiolabeled ligand
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Binding buffer (e.g., Tris-HCl with MgCl2)
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Nitrocellulose membranes
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Filtration apparatus
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Scintillation counter
Procedure:
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Binding Reaction: In a series of tubes, incubate a fixed concentration of 30S ribosomal subunits with increasing concentrations of radiolabeled this compound.
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Equilibration: Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C) for a defined period.
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Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. The 30S ribosomal subunits and any bound radiolabeled this compound will be retained on the membrane, while unbound this compound will pass through.
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Washing: Quickly wash the membrane with a small volume of cold binding buffer to remove any non-specifically bound ligand.
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Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the amount of bound radiolabeled this compound using a scintillation counter.
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Data Analysis: Plot the amount of bound this compound against the concentration of free this compound. The data can then be fitted to a binding isotherm (e.g., the Langmuir or Scatchard equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound's Action
Isepamicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic developed to overcome bacterial resistance to earlier aminoglycosides. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound sulfate. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its in vitro antibacterial activity presented in tabular format for easy comparison, and visualizations of key processes to aid in understanding its molecular interactions and developmental pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Discovery and Development
This compound was developed as a response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. The discovery process focused on modifying the structure of a naturally occurring aminoglycoside, gentamicin B, to protect it from inactivation by common bacterial resistance enzymes.
This compound, chemically known as 1-N-(S)-(-)-4-amino-2-hydroxybutyryl-gentamicin B, was designed to be stable against aminoglycoside-modifying enzymes, particularly those that acetylate the 6'-amino group, a common mechanism of resistance to drugs like amikacin.[1] The addition of the (S)-4-amino-2-hydroxybutyryl side chain at the 1-amino position of the 2-deoxystreptamine ring proved to be a key modification in achieving this stability and enhancing its antibacterial spectrum.[1]
Chemical Synthesis of this compound Sulfate
The synthesis of this compound sulfate is a multi-step process that begins with the parent aminoglycoside, gentamicin B. The core of the synthesis involves the selective protection of the amino groups, followed by acylation with the desired side chain, and subsequent deprotection and purification to yield the final active pharmaceutical ingredient.
General Synthesis Scheme
The synthesis of this compound from gentamicin B can be summarized in the following key steps:
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Protection of Amino Groups: The 3- and 6'-amino groups of gentamicin B are selectively protected to prevent them from reacting in the subsequent acylation step. This is a critical step to ensure the specific attachment of the side chain to the 1-amino group.
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Acylation: The protected gentamicin B is then acylated at the 1-amino position with an activated derivative of (S)-4-amino-2-hydroxybutyric acid.
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Deprotection: The protecting groups on the 3- and 6'-amino groups are removed to yield this compound.
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Salt Formation and Purification: The this compound free base is then converted to its sulfate salt and purified to meet pharmaceutical standards.
Caption: A high-level overview of the this compound sulfate synthesis process.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound sulfate, based on methodologies described in the patent literature.
Step 1: Protection of Gentamicin B
-
In a suitable reaction vessel, dissolve gentamicin B in a mixture of dimethyl sulfoxide (DMSO) and dichloromethane.
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Add zinc pivalate and stir the mixture at room temperature until a clear solution is obtained.
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To this solution, add 2-formyl mercaptobenzothiazole and continue stirring at room temperature. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is fully converted to its diformyl derivative.
-
Once the reaction is complete, the dichloromethane is removed under reduced pressure. Anhydrous diethyl ether is then added to precipitate the protected gentamicin B.
-
The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Acylation
-
The protected gentamicin B is dissolved in methanol.
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1-Hydroxybenzotriazole monohydrate, N-trifluoroacetyl-(S)-isoserine, and N,N'-dicyclohexylcarbodiimide (DCC) are added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by HPLC until the starting material is consumed.
Step 3: Deprotection and Purification
-
The reaction mixture from the previous step is subjected to hydrolysis to remove the protecting groups.
-
The resulting this compound is then purified using silica gel column chromatography.
-
The fractions containing the pure this compound are combined and concentrated.
Step 4: Formation of this compound Sulfate
-
The purified this compound is dissolved in distilled water.
-
The pH of the solution is adjusted to 4.5 by the dropwise addition of 1 M sulfuric acid.
-
Activated carbon is added for decolorization, and the mixture is stirred and then filtered.
-
The filtrate is added to vigorously stirred methanol, leading to the precipitation of this compound sulfate.
-
The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound sulfate as an off-white powder.
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target of this compound is the bacterial 30S ribosomal subunit.[2]
The mechanism of action can be broken down into the following steps:
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Entry into the Bacterial Cell: this compound, being a polar molecule, crosses the outer membrane of Gram-negative bacteria through porin channels. Its transport across the inner cytoplasmic membrane is an active, energy-dependent process.
-
Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, this compound binds to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2] This binding is highly specific and leads to a conformational change in the A-site.
-
Interference with Protein Synthesis: The binding of this compound to the A-site has several downstream effects on protein synthesis:
-
Inhibition of Initiation Complex Formation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.
-
mRNA Misreading: The conformational change induced by this compound in the A-site leads to the misreading of the mRNA codons by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts various cellular processes.
-
-
Disruption of Cell Membrane Integrity: The accumulation of these aberrant proteins in the bacterial cell membrane leads to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.
Caption: The stepwise mechanism of action of this compound sulfate.
In Vitro Antibacterial Activity
This compound exhibits a broad spectrum of activity against a wide range of Gram-negative and some Gram-positive bacteria. Its activity is particularly noteworthy against strains that are resistant to other aminoglycosides due to the production of aminoglycoside-modifying enzymes. The following table summarizes the in vitro activity of this compound against various clinical isolates, presenting the Minimum Inhibitory Concentration (MIC) range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 3401 | - | ≤8 | ≤8 | |
| Klebsiella pneumoniae | 1040 | - | ≤8 | >16 | |
| Pseudomonas aeruginosa | 38 | - | - | 7.8 | |
| Acinetobacter spp. | 26 | - | - | 7.2 | |
| Enterobacter cloacae | 30 | - | - | - | |
| Serratia marcescens | 31 | - | - | - | |
| Proteus mirabilis | 590 | - | ≤8 | ≤8 | |
| Staphylococcus aureus | 27 | - | 0.5 | 6.9 | |
| Enterococcus spp. | - | >64 | >64 | >64 | |
| Mycobacterium abscessus | 117 | - | - | ≤16 | |
| Mycobacterium fortuitum | 48 | - | - | ≤16 | |
| Mycobacterium chelonae | 20 | - | - | ≤16 |
Note: Data is compiled from multiple sources and methodologies may vary. The absence of a value is denoted by "-".
Conclusion
This compound sulfate remains a significant antibiotic in the context of increasing antimicrobial resistance. Its rational design, based on the modification of gentamicin B, has resulted in a potent agent with a favorable profile against many aminoglycoside-resistant pathogens. The synthesis of this compound, while complex, is well-established and allows for the production of a high-purity drug product. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is a hallmark of the aminoglycoside class. The comprehensive in vitro activity data underscores its clinical utility against a broad spectrum of bacterial pathogens. This technical guide serves as a foundational resource for professionals in the field, providing detailed insights into the discovery, synthesis, and functional aspects of this compound sulfate.
References
An In-depth Technical Guide to Isepamicin: Chemical Structure and Properties
Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is recognized by the World Health Organization as a Critically Important Antimicrobial for human medicine.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antibacterial activity, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Synthesis
This compound is structurally related to gentamicin and amikacin.[4] Its chemical formula is C₂₂H₄₃N₅O₁₂.[4]
IUPAC Name: (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
CAS Number: 58152-03-7
Synthesis: this compound can be synthesized by the derivatization of gentamicin B. One method involves the interaction of gentamicin B with N-tert-butyroxycarbonyloxy-phthalimide to obtain 3,6'-di-N-tert-butoxycarbonyl-gentamicin B. This intermediate is then treated with N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy) succinimide in N,N-dimethylformamide to yield 1-N-(S-β-benzyloxycarbonyl-α-hydroxypropionyl)-3,6'-di-N-tert-butoxycarbonyl-gentamicin B. The final product, this compound, is obtained after hydrogenation in the presence of a palladium catalyst and treatment with trifluoroacetic acid.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 569.6 g/mol | |
| Hydrogen Bond Acceptors | 17 | |
| Hydrogen Bond Donors | 12 | |
| Rotatable Bonds | 10 | |
| Topological Polar Surface Area | 297.72 Ų | |
| XLogP | -5.87 | |
| Solubility (this compound Sulfate) | ≥34.3 mg/mL in H₂O |
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process involves the binding of the antibiotic to the bacterial 30S ribosomal subunit. This interaction interferes with the initiation complex of protein synthesis and causes misreading of the mRNA. The resulting production of aberrant proteins leads to the disruption of the bacterial cell membrane and ultimately cell death. This compound is notably effective against strains that produce aminoglycoside-modifying enzymes, which confer resistance to other drugs in its class.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum and Activity
This compound is a broad-spectrum aminoglycoside with activity primarily against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It is also effective against staphylococci. Anaerobes, Neisseria species, and streptococci are generally resistant.
The in vitro activity of this compound against various clinical isolates is presented below as Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Enterobacteriaceae | - | 1.1 - 8.5 | |
| Pseudomonas aeruginosa | - | 7.8 | |
| Acinetobacter spp. | - | 7.2 | |
| Staphylococci | - | 0.5 - 6.9 | |
| Enterococci | - | >64 | |
| Streptococcus spp. | - | >64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antibiotic is the broth microdilution method.
Protocol:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination.
References
Isepamicin: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Semisynthetic Aminoglycoside Antibiotic
This technical guide provides a comprehensive overview of isepamicin, a semisynthetic aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its core attributes, from its mechanism of action to its clinical applications. The guide summarizes key quantitative data in structured tables, outlines experimental protocols, and includes visualizations to elucidate complex pathways and processes.
Introduction
This compound is a broad-spectrum aminoglycoside antibiotic derived from gentamicin B.[1][2] Patented in 1973 and approved for medical use in 1988, it was developed to combat serious bacterial infections, particularly those caused by Gram-negative bacteria resistant to other aminoglycosides.[3][4] Its chemical structure provides stability against many aminoglycoside-modifying enzymes (AMEs), a common cause of bacterial resistance.[5] This makes this compound a valuable therapeutic option for severe nosocomial infections, including septicemia, pneumonia, and complicated urinary tract infections. The World Health Organization has classified it as a Critically Important Antimicrobial for human medicine.
Mechanism of Action
Like other aminoglycosides, this compound is bactericidal and exerts its effect by inhibiting bacterial protein synthesis. The process involves a series of steps beginning with the transport of the highly polar this compound molecule across the bacterial cell envelope and culminating in the disruption of protein translation, leading to bacterial cell death.
The key steps in the mechanism of action are:
-
Cellular Uptake: this compound diffuses through porin channels in the outer membrane of Gram-negative bacteria. Its transport across the inner cytoplasmic membrane is an active, energy-dependent process linked to the electron transport chain.
-
Ribosomal Binding: Once inside the cytoplasm, this compound binds irreversibly to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA codon, and blocks the translocation of the peptidyl-tRNA from the A-site to the P-site.
-
Aberrant Protein Production: The misreading of mRNA leads to the synthesis of nonfunctional or toxic proteins. The incorporation of these defective proteins into the cell membrane alters its permeability, leading to the leakage of essential cellular components and ultimately, cell death.
This compound's action is concentration-dependent, and it exhibits a significant post-antibiotic effect, where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).
Antimicrobial Spectrum
This compound demonstrates a broad spectrum of activity, particularly against aerobic Gram-negative bacilli. Its activity is comparable to amikacin but it can be more effective against strains that produce certain inactivating enzymes, such as type I 6'-acetyltransferase (AAC(6')-I). Its spectrum includes most species of the Enterobacteriaceae family and staphylococci. However, anaerobes, Neisseria spp., and Streptococcus spp. are generally resistant.
Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates
| Organism | MIC90 (mg/L) | Reference(s) |
| Enterobacteriaceae | 1.1 - 8.5 | |
| Escherichia coli | 66.67% Susceptibility | |
| Klebsiella pneumoniae | 52.17% Susceptibility | |
| Enterobacter cloacae | 85.71% Susceptibility | |
| Non-fermenters | ||
| Pseudomonas aeruginosa | 7.8 | |
| Acinetobacter spp. | 7.2 | |
| Gram-positive Cocci | ||
| Staphylococcus spp. | 0.5 - 6.9 | |
| Enterococcus spp. | ≥ 64 (Resistant) |
Note: Susceptibility percentages are from specific studies and may not directly correlate with MIC90 values from other reports.
Pharmacokinetics and Pharmacodynamics
This compound exhibits predictable, linear pharmacokinetics within the clinical dosage range.
Table 2: Key Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function
| Parameter | Value | Reference(s) |
| Administration | Intravenous (IV) or Intramuscular (IM) | |
| Bioavailability (IM) | Completely absorbed | |
| Plasma Protein Binding | Not bound | |
| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg | |
| Metabolism | Not metabolized | |
| Elimination Half-life (t½β) | 2 - 3 hours | |
| Excretion | Solely via renal route (glomerular filtration) | |
| Clearance (CL) | 1.1 - 1.3 mL/min/kg |
Dosage adjustments are necessary for patients with renal impairment, as clearance is proportional to creatinine clearance. In intensive care unit (ICU) patients, the volume of distribution may be increased. For optimal efficacy and to minimize toxicity, it is recommended to achieve a peak serum concentration (Cmax) greater than 40 mg/L and a trough concentration (Cmin) below 5 mg/L.
Semisynthetic Process
This compound is a semisynthetic antibiotic derived from gentamicin B, a minor component produced by the actinomycete Micromonospora echinospora. The synthesis involves the selective acylation of the 1-amino group of the 2-deoxystreptamine ring of gentamicin B with an (S)-3-amino-2-hydroxypropanoic acid (AHPA) side chain. This modification is crucial for its enhanced stability against certain bacterial enzymes.
A general synthetic approach involves:
-
Protection of Amino Groups: The 3 and 6' amino groups of gentamicin B are selectively protected, often using reagents like benzyloxycarbonyloxysuccinimide in the presence of a zinc salt.
-
Acylation: The unprotected 1-amino group is then acylated with a protected form of the AHPA side chain.
-
Deprotection: The protecting groups are removed from the 3, 6', and AHPA moieties to yield the final this compound molecule.
Mechanisms of Resistance
Bacterial resistance to aminoglycosides, including this compound, is a significant clinical concern. The primary mechanisms include enzymatic modification, alteration of the ribosomal target, and reduced intracellular concentration of the antibiotic.
-
Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to the ribosome. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze N-acetylation. This compound is notably stable against AAC(6')-I, which inactivates amikacin, tobramycin, and netilmicin.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze O-phosphorylation.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze O-adenylylation. this compound can be inactivated by enzymes such as ANT(4')-I/II and APH(3')-VI.
-
-
Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of aminoglycosides. Another emerging mechanism is the methylation of the 16S rRNA by plasmid-encoded methyltransferases, which can confer high-level resistance to virtually all clinically available aminoglycosides.
-
Reduced Permeability and Efflux: Decreased uptake of the drug due to alterations in the outer membrane or the energy-dependent transport system can lead to resistance. Additionally, active efflux pumps can expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.
Clinical Efficacy and Safety
Clinical trials have demonstrated that this compound is an effective treatment for a range of serious infections. Its efficacy is comparable to that of amikacin.
Table 3: Summary of Clinical Efficacy of this compound
| Indication | Dosage Regimen | Comparator | Clinical Success Rate (Cure/Improvement) | Reference(s) |
| Various Infections (LRTI, UTI, etc.) | 8 or 15 mg/kg once daily | Amikacin 7.5 mg/kg twice daily | 76-95% (comparable to amikacin) | |
| Nosocomial Pneumonia | 15 mg/kg once daily or 7.5 mg/kg twice daily | Amikacin 7.5 mg/kg twice daily | 62-63% (severely ill patients) | |
| Complicated Urinary Tract Infections | Once daily | Amikacin once daily | 100% Clinical Improvement (Bacteriological cure: 89.4%) | |
| Various Infections (multicentre study) | 15 mg/kg once daily (severe) or 8 mg/kg once daily (less severe) | N/A | 86-90% (LRTI), 98% (UTI) |
LRTI: Lower Respiratory Tract Infection; UTI: Urinary Tract Infection
The safety profile of this compound is similar to other aminoglycosides, with the primary concerns being potential nephrotoxicity and ototoxicity. However, some clinical and animal studies suggest that this compound may be one of the less toxic aminoglycosides. Monitoring of renal and auditory function is recommended during therapy.
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of this compound is determined using standardized methods as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Dilution Method (for MIC determination):
-
Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Microdilution trays containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.
-
Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Disk Diffusion Method (Kirby-Bauer):
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 30 µg) is placed on the agar surface.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The result (Susceptible, Intermediate, or Resistant) is determined by comparing the zone diameter to established breakpoints.
-
Pharmacokinetic Study Protocol
A representative protocol to determine the pharmacokinetics of intravenously administered this compound in healthy volunteers is outlined below.
-
Study Population: Healthy adult volunteers with normal renal and hepatic function.
-
Drug Administration: this compound is administered as a 30-minute intravenous infusion at a specified dose (e.g., 7.5 mg/kg or 15 mg/kg).
-
Sample Collection: Blood samples are collected in heparinized tubes at multiple time points: pre-infusion, at the end of the infusion, and at various intervals post-infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are stored at -20°C or lower until analysis.
-
Bioanalytical Method: this compound concentrations in plasma and urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software. Key parameters calculated include Cmax, Tmax, AUC (area under the curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Conclusion
This compound remains a potent aminoglycoside antibiotic with a favorable profile for treating severe Gram-negative infections, including those caused by strains resistant to other aminoglycosides. Its stability against key inactivating enzymes, predictable pharmacokinetics, and proven clinical efficacy underscore its value in the antimicrobial armamentarium. A thorough understanding of its mechanism, resistance profiles, and pharmacokinetic/pharmacodynamic properties is crucial for its optimal use in clinical practice and for guiding future research in the development of novel anti-infective agents.
References
- 1. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 2. Once daily this compound treatment in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Sulfate used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Isepamicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is recognized for its broad-spectrum activity against various bacterial infections, particularly those caused by Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways and workflows to support further research and development.
Pharmacokinetics
This compound exhibits a predictable and linear pharmacokinetic profile, which simplifies dosage adjustments.[4][5] It is administered intravenously or intramuscularly and is not metabolized in the body.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is rapidly and completely absorbed following intramuscular administration. It is not bound to plasma proteins and distributes into the extracellular fluid. The drug is not metabolized and is eliminated almost entirely by the kidneys through glomerular filtration.
Table 1: Key Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function
| Parameter | Value | Reference |
| Elimination Half-life (t½β) | 2 to 3 hours | |
| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg | |
| Clearance (CL) | 1.1 - 1.3 mL/min/kg | |
| Plasma Protein Binding | Not bound | |
| Metabolism | Not metabolized | |
| Primary Route of Excretion | Renal |
Special Populations
The clearance of this compound is reduced in neonates and the elderly, necessitating dosage adjustments. In patients with renal impairment, the clearance of this compound is directly proportional to creatinine clearance, requiring modified dosing regimens. Patients in intensive care units or with neutropenic cancer may have an increased volume of distribution and lower clearance.
Pharmacodynamics
This compound's antibacterial activity is concentration-dependent, meaning higher concentrations lead to a more rapid and extensive bactericidal effect. It also exhibits a significant post-antibiotic effect (PAE), where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. This compound is notably stable against many aminoglycoside-modifying enzymes, which confers resistance to other drugs in this class.
Antibacterial Spectrum
This compound is active against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, as well as staphylococci. It is particularly effective against strains that are resistant to other aminoglycosides like gentamicin and amikacin. Anaerobes, Neisseriaceae, and streptococci are generally resistant to this compound.
Table 2: In Vitro Activity of this compound Against Common Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Escherichia coli | - | 18 | |
| Klebsiella pneumoniae | - | 20 | |
| Pseudomonas aeruginosa | - | 18 | |
| Enterobacter cloacae | - | 6 | |
| Staphylococcus aureus | - | 0.5-6.9 |
Note: MIC values can vary depending on the study and geographical location.
Mechanisms of Resistance
Resistance to this compound can occur through several mechanisms, although it is less susceptible to enzymatic modification than other aminoglycosides. The primary mechanisms of resistance include:
-
Modification of the drug by aminoglycoside-modifying enzymes (AMEs) : While this compound is stable against many AMEs, some enzymes can still inactivate it.
-
Alterations in the ribosomal binding site : Mutations in the 30S ribosomal subunit can reduce the binding affinity of this compound.
-
Reduced permeability and/or active efflux : Changes in the bacterial cell membrane can limit the uptake of the drug or actively pump it out of the cell.
Experimental Protocols
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
A common method for determining this compound concentrations in plasma and urine is High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
Sample Preparation :
-
Plasma or urine samples are collected from subjects at predetermined time points after drug administration.
-
Proteins in the plasma samples are precipitated using an appropriate agent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation :
-
An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
A mobile phase, typically a mixture of a buffer and an organic solvent, is used to separate this compound from other components in the sample.
-
-
Detection :
-
This compound is detected using a suitable detector, such as a UV detector or a fluorescence detector after derivatization.
-
-
Quantification :
-
The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound.
-
Pharmacodynamic Analysis: Antimicrobial Susceptibility Testing (AST)
The in vitro activity of this compound is typically determined by antimicrobial susceptibility testing, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol Outline:
-
Preparation of this compound Dilutions : A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation : Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are also included.
-
Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Determination of MIC : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Clinical Efficacy and Safety
Clinical trials have demonstrated that once-daily dosing of this compound is as effective as twice-daily dosing of amikacin for a variety of infections, including lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. The clinical cure or improvement rates are comparable between this compound and amikacin regimens.
The safety profile of this compound is similar to that of other aminoglycosides, with the primary concerns being nephrotoxicity and ototoxicity. However, some studies suggest that this compound may be one of the less toxic aminoglycosides. Regular monitoring of renal and auditory function is recommended during therapy.
Conclusion
This compound is a potent aminoglycoside antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, particularly against resistant Gram-negative bacteria, and its predictable linear kinetics make it a valuable therapeutic option. Understanding its ADME, mechanism of action, and potential for toxicity is crucial for its safe and effective use in clinical practice and for guiding future research in antimicrobial drug development.
References
- 1. Once daily this compound treatment in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Sulfate used for? [synapse.patsnap.com]
- 3. Susceptibility of Gram-negative bacteria to this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Isepamicin's In-Vitro Spectrum of Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of isepamicin, a semisynthetic aminoglycoside antibiotic. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Executive Summary
This compound demonstrates broad-spectrum bactericidal activity, particularly against a wide range of Gram-negative bacilli, including many strains resistant to other aminoglycosides. Its spectrum also extends to certain Gram-positive organisms, most notably Staphylococcus aureus. This document summarizes key quantitative data on its potency, details the experimental methodologies for its evaluation, and provides visual representations of its mechanism of action and a typical experimental workflow.
Quantitative Antimicrobial Activity
The in-vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the potency of an antimicrobial agent.
Activity Against Gram-Negative Bacteria
This compound exhibits potent activity against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and non-fermenting bacilli.[1][2][3] It has been shown to be active against 91% of all Gram-negative isolates in some studies.[4]
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference(s) |
| Escherichia coli | 3401 | - | - | 99.9 | [5] |
| Escherichia coli | 27 | - | - | 66.7 | |
| Klebsiella pneumoniae | 1040 | - | - | 95.3 | |
| Klebsiella pneumoniae | 46 | - | - | 52.2 | |
| Enterobacter cloacae | 7 | - | - | 85.7 | |
| Enterobacter aerogenes | 15 | - | - | 53.3 | |
| Proteus mirabilis | 590 | - | - | 99.7 | |
| Serratia marcescens | - | - | 2.0 | - | |
| Pseudomonas aeruginosa | 1087 | - | 7.8 | 89.0 | |
| Pseudomonas aeruginosa | 21 | - | - | 85.7 | |
| Acinetobacter spp. | - | - | 7.2 | - | |
| Enterobacteriaceae (overall) | 6296 | - | - | 96.9 | |
| Enterobacteriaceae (overall) | 154 | - | 8.0 | 96.1 | |
| Non-fermenters (overall) | 93 | - | 16.0 | 76.3 |
Note: '-' indicates data not available in the cited sources.
Activity Against Gram-Positive Bacteria
While generally less potent against Gram-positive bacteria compared to Gram-negative organisms, this compound demonstrates significant activity against staphylococci.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference(s) |
| Staphylococcus aureus (MSSA) | 88 | 0.25 | 1.0 | - | |
| Staphylococcus aureus (MRSA) | 31 | 8.0 | 64.0 | - | |
| Staphylococcus aureus (overall) | - | - | 0.5 - 6.9 | - | |
| Coagulase-negative staphylococci | 93 | 0.5 | 4.0 | - |
Note: '-' indicates data not available in the cited sources. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
The determination of this compound's in-vitro activity relies on standardized methods to ensure reproducibility and comparability of results. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
3.1.1 Materials:
-
This compound powder of known purity
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
3.1.2 Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Quality Control: Concurrently test the QC strains. The resulting MIC values for the QC strains must fall within the acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI).
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
3.2.1 Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Quality control (QC) strains
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
3.2.2 Procedure:
-
Inoculum Preparation: As described in section 3.1.3.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpretation: Interpret the zone diameter according to the breakpoints established by regulatory bodies like the CLSI to categorize the isolate as susceptible, intermediate, or resistant.
-
Quality Control: Test QC strains in parallel. The zone diameters for the QC strains must be within the established limits.
Visualizations
This compound's Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the polypeptide chain, and inhibits the translocation of the ribosome.
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. microbenotes.com [microbenotes.com]
- 2. In vitro activity of this compound and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of this compound and other antibiotics against gram-negative bacilli from intensive care units (ICU) in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Susceptibility to this compound of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Activity of Isepamicin against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of isepamicin, a semisynthetic aminoglycoside, against a broad range of clinically relevant Enterobacteriaceae. This compound, a derivative of gentamicin B, has demonstrated potent activity and a favorable resistance profile compared to other aminoglycosides, making it a significant agent in the context of rising antimicrobial resistance.
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The primary mechanism involves binding to the 30S ribosomal subunit, which interferes with the initiation complex of protein synthesis and causes misreading of mRNA.[1] This leads to the production of aberrant proteins, disruption of the bacterial cell membrane, and ultimately, cell death.[1] Its unique structural properties allow it to evade some common aminoglycoside-modifying enzymes that confer resistance to other drugs in its class.[1]
Quantitative Susceptibility Data
The in vitro efficacy of this compound has been evaluated in numerous studies against a wide array of Enterobacteriaceae isolates. The data, summarized below, consistently demonstrates high susceptibility rates, often superior to other commonly used aminoglycosides like amikacin, gentamicin, and tobramycin.
Table 1: Susceptibility of Enterobacteriaceae Species to this compound and Comparator Aminoglycosides
| Organism | This compound Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) | Study Reference |
| All Enterobacteriaceae | 96.9 | 87.2 | - | - | |
| 91.0 | 89.0 | 88.0 | - | ||
| 63.3 | 51.6 | 58.6 | 59.4 | ||
| Escherichia coli | 99.9 | - | - | - | |
| 93.3 | - | - | - | ||
| 66.7 | 29.6 | - | - | ||
| Klebsiella pneumoniae | 95.3 | - | - | - | |
| 55.0 | - | - | - | ||
| 52.2 | 43.5 | - | - | ||
| Proteus mirabilis | 99.7 | - | - | - | |
| Enterobacter spp. | 98.9 | - | - | - | |
| Enterobacter cloacae | 85.7 | 85.7 | 71.4 | 71.4 | |
| Enterobacter aerogenes | 53.3 | 53.3 | 53.3 | 53.3 |
Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound against Enterobacteriaceae
| Organism/Group | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Study Reference |
| Enterobacteriaceae | 1.1 - 8.5 | - | 1.1 - 8.5 | |
| Enterobacteriaceae (154 isolates) | - | - | Lowest among tested aminoglycosides |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Activity Against Resistant Phenotypes
A key attribute of this compound is its retained activity against multidrug-resistant Enterobacteriaceae. Studies have shown high susceptibility rates in isolates resistant to carbapenems and other aminoglycosides.
-
Carbapenem-Resistant Klebsiella pneumoniae: 91.1% of carbapenem-nonsusceptible isolates were susceptible to this compound.
-
Aminoglycoside-Resistant K. pneumoniae: 87.7% of isolates nonsusceptible to other aminoglycosides remained susceptible to this compound.
-
ESBL and AmpC-producing Enterobacteriaceae: this compound was effective against 89.7% of ESBL-producing isolates and 92.7% of AmpC-producing isolates.
Mechanisms of Resistance and this compound's Stability
The primary mechanism of resistance to aminoglycosides in Enterobacteriaceae is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This compound's structure provides stability against many of these enzymes.
-
Enzymatic Inactivation: this compound is notably stable against the AAC(6')-I subfamily of enzymes, which can inactivate other common aminoglycosides like amikacin and tobramycin. It is also resistant to inactivation by AAC(3)-I, AAC(3)-II, and ANT(2")-I enzymes.
-
Other Mechanisms: Resistance can also arise from decreased permeability of the bacterial cell wall or efflux mechanisms. Additionally, 16S rRNA methylases can confer broad-spectrum resistance to all clinically available aminoglycosides, including this compound.
Experimental Protocols
Standardized methodologies are crucial for accurate and reproducible in vitro susceptibility testing. The following protocols are commonly cited in the evaluation of this compound.
Broth Microdilution / Agar Dilution
These are reference methods for determining the Minimum Inhibitory Concentration (MIC).
-
Principle: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA).
-
Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, resulting in a final concentration of ~5 x 10⁵ CFU/mL) is added to each dilution.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Quality Control: QC is performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. For E. coli ATCC 25922, the this compound MIC should be ≤1 mg/L.
-
Guidelines: Procedures should follow the standards of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent.
-
Principle: A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on an agar plate surface inoculated with the test organism.
-
Procedure: A standardized inoculum (0.5 McFarland) is swabbed uniformly across a Mueller-Hinton agar plate. The this compound disk is applied, and the plate is incubated as described above.
-
Reading: The diameter of the zone of growth inhibition around the disk is measured in millimeters.
-
Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to breakpoints established by regulatory bodies (e.g., CLSI, EUCAST, CA-SFM).
Gradient Diffusion (E-test)
The E-test provides a quantitative MIC value.
-
Principle: A plastic strip impregnated with a predefined gradient of this compound concentrations is placed on an inoculated agar plate.
-
Procedure: After incubation, an elliptical zone of inhibition forms. The MIC value is read where the lower point of the ellipse intersects the MIC scale on the strip.
-
Advantages: This method is less labor-intensive than broth microdilution for testing individual isolates and provides a direct MIC value.
Automated Systems
Commercial automated systems are widely used in clinical laboratories for rapid susceptibility testing.
-
Examples: Vitek 2 system (bioMérieux).
-
Principle: These systems use miniaturized cards containing various antimicrobials. The instrument automatically inoculates, incubates, and reads the results, providing an MIC or a categorical interpretation (S/I/R).
-
Breakpoints: The interpretation of results is based on pre-programmed breakpoints, such as those from the CLSI, FDA, or CA-SFM. For this compound, CA-SFM breakpoints define susceptibility as an MIC ≤8 mg/L and resistance as an MIC >16 mg/L.
Conclusion
The in vitro data strongly support the potent activity of this compound against a wide spectrum of Enterobacteriaceae, including strains resistant to other aminoglycosides and carbapenems. Its stability against common aminoglycoside-modifying enzymes is a key advantage. Standardized testing methodologies are essential for the accurate assessment of its activity in both research and clinical settings. This positions this compound as a valuable therapeutic option, particularly for infections caused by multidrug-resistant Gram-negative pathogens.
References
The Binding of Isepamicin to the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the interaction between the aminoglycoside antibiotic isepamicin and its target, the bacterial 30S ribosomal subunit. The information presented herein is curated for an audience with a strong background in biochemistry, molecular biology, and pharmacology.
Introduction
This compound is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits a broad spectrum of activity against various bacterial pathogens, including strains that have developed resistance to other aminoglycosides. The bactericidal effects of this compound, like other aminoglycosides, stem from its ability to disrupt protein synthesis in bacteria. The primary target of this class of antibiotics is the 30S ribosomal subunit, a crucial component of the bacterial translational machinery. Understanding the precise molecular interactions between this compound and the 30S subunit is paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.
Molecular Mechanism of this compound Binding and Action
The binding of this compound to the 30S ribosomal subunit is a multifaceted process that ultimately leads to the inhibition of protein synthesis and bacterial cell death. This process can be broken down into several key events:
2.1 The Binding Site: A-Site of the 16S rRNA
The primary binding pocket for this compound is located in the decoding center, also known as the A-site, of the 16S ribosomal RNA (rRNA) within the 30S subunit.[1][2][3] This site is highly conserved across bacterial species. The interaction is predominantly with helix 44 (h44) of the 16S rRNA.
2.2 Conformational Disruption of the A-Site
Upon binding, this compound induces a significant conformational change in the A-site.[1] This is characterized by the "flipping out" of two universally conserved adenine residues, A1492 and A1493, from their normal position within h44.[1] This conformational state mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.
2.3 Consequences of this compound Binding
The this compound-induced conformational change in the A-site has two major detrimental effects on protein synthesis:
-
mRNA Misreading: By locking the A-site in a "cognate-like" conformation, this compound significantly lowers the accuracy of the decoding process. This leads to the erroneous incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: The tight binding of this compound to the A-site can physically impede the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. This effectively stalls protein synthesis.
A secondary binding site for some aminoglycosides has been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit, which may contribute to the inhibition of ribosome recycling.
Quantitative Binding Data
While specific quantitative binding data for this compound with the 30S ribosomal subunit is not extensively reported in the readily available literature, data for structurally similar aminoglycosides, such as sisomicin and gentamicin, provide valuable insights into the expected binding affinities.
| Antibiotic | Target | Method | Binding Affinity (Kd) / IC50 |
| Sisomicin | Bacterial Ribosomal Decoding Site | X-ray Crystallography | Not directly measured |
| Paromomycin | E. coli 30S Subunit | Inhibition of Translation | IC50: ~3.2 µg/ml |
| Neomycin | E. coli 30S Subunit | Inhibition of Translation | IC50: ~3.6 µg/ml |
| Streptomycin | M. tuberculosis 70S Ribosome | Isothermal Titration Calorimetry | Kd: 0.8 nM |
| Kanamycin | E. coli 30S Subunit | FRET | Not directly measured |
Note: The presented data is for aminoglycosides structurally or functionally related to this compound and should be considered as a comparative reference.
Experimental Protocols
The following are generalized protocols for key experiments used to study the binding of aminoglycosides like this compound to the 30S ribosomal subunit. These are based on methodologies reported for similar compounds.
4.1 X-ray Crystallography of the this compound-30S Subunit Complex
This method provides atomic-level structural details of the binding interaction.
-
Purification and Crystallization of 30S Subunits:
-
Isolate 30S ribosomal subunits from a suitable bacterial strain (e.g., Thermus thermophilus) using established protocols involving sucrose gradient centrifugation.
-
Concentrate the purified 30S subunits to approximately 10-20 mg/mL.
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a range of precipitant solutions.
-
-
Complex Formation:
-
Soak the obtained 30S subunit crystals in a cryo-protectant solution containing a molar excess of this compound for a defined period (e.g., 24-48 hours) to allow for binding.
-
-
Data Collection and Structure Determination:
-
Flash-cool the this compound-soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data and solve the structure using molecular replacement with a known 30S subunit structure as a model.
-
Refine the model and build the this compound molecule into the electron density map.
-
4.2 Cryo-Electron Microscopy (Cryo-EM) of the this compound-30S Complex
Cryo-EM is a powerful alternative for structural determination, particularly for large and flexible complexes.
-
Sample Preparation:
-
Incubate purified 30S ribosomal subunits with a molar excess of this compound in a suitable buffer to form the complex.
-
Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and immediately plunge-freeze it in liquid ethane.
-
-
Data Acquisition:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of high-resolution images (micrographs).
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.
-
Use automated particle picking to select images of individual 30S-isepamicin complexes.
-
Perform 2D and 3D classification to sort the particles and generate a high-resolution 3D reconstruction of the complex.
-
Build an atomic model into the resulting cryo-EM density map.
-
References
- 1. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Development of Isepamicin from gentamicin B
An In-depth Technical Guide to the Development of Isepamicin from Gentamicin B
Introduction
This compound is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1][2] Developed in the 1980s, it represents a significant advancement in the aminoglycoside class, engineered to overcome enzymatic resistance mechanisms that inactivate earlier aminoglycosides like gentamicin.[3] Gentamicin B is a minor component produced during the fermentation of Micromonospora echinospora.[4] The chemical modification of gentamicin B to produce this compound involves the attachment of a 1-N-(S)-4-amino-2-hydroxypropionic acid (AHPA) side chain, which sterically hinders the action of many common aminoglycoside-modifying enzymes (AMEs).[5] This modification grants this compound a broader spectrum of activity, particularly against Gram-negative bacteria that have acquired resistance to other aminoglycosides.
This guide provides a detailed overview of the chemical synthesis of this compound from gentamicin B, experimental methodologies, quantitative data on its efficacy, and its mechanism of action, intended for researchers and professionals in drug development.
Chemical Synthesis Pathway
The conversion of gentamicin B to this compound is a multi-step process that requires a strategic approach to selectively modify the molecule. The core challenge lies in acylating the 1-amino group while leaving other reactive amino groups at the 3, 2', and 6' positions untouched. A common strategy involves the selective protection of the 3- and 6'-amino groups, followed by acylation of the 1-amino group, and subsequent deprotection to yield the final product.
One patented method utilizes zinc pivalate to form a complex with gentamicin B, which selectively shields the 3- and 6'-amino groups. This allows for their protection, typically with a benzyloxycarbonyl (Cbz) group. Following protection, the 1-amino group is acylated with a protected isoserine derivative. The final steps involve the removal of all protecting groups to yield this compound.
Caption: Chemical synthesis workflow for this compound from Gentamicin B.
Experimental Protocols
The following protocols are based on methodologies described in patent literature for the synthesis of this compound and its intermediates.
Selective Protection of 3,6'-Amino Groups of Gentamicin B
This protocol details the formation of 3,6'-di-N-benzyloxycarbonylgentamicin B.
-
Materials :
-
Gentamicin B (94% purity)
-
Dimethyl sulfoxide (DMSO)
-
Zinc pivalate
-
Benzyloxycarbonyloxysuccinimide
-
Concentrated aqueous ammonia (25%)
-
2M Phosphate buffer
-
Weakly cationic ion-exchange resin (e.g., IRC-50, ammonia form)
-
Silica gel for Thin Layer Chromatography (TLC)
-
TLC Mobile Phase: Methanol: Chloroform: Aqueous Ammonia (15:1:1)
-
-
Procedure :
-
Dissolve 32 g (66.3 mmol) of Gentamicin B in 320 ml of DMSO.
-
Add 51 g of zinc pivalate to the solution and stir at room temperature for 30 minutes to form the zinc complex.
-
Add 36 g (145 mmol) of benzyloxycarbonyloxysuccinimide and continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by TLC using the specified mobile phase.
-
Once the reaction is complete, add 2 ml of 25% aqueous ammonia and stir for 15 minutes.
-
Dilute the mixture with 2 L of water and adjust the pH to 7.5 using approximately 100 ml of 2M phosphate buffer to decompose the zinc complex. Let it stand for 1 hour.
-
Filter the mixture. The desired product is then adsorbed onto 1 L of a weak cationic resin (IRC-50, ammonia form).
-
Wash the resin with water and subsequently elute the product with 5 L of aqueous ammonia. The eluate contains the purified 3,6'-di-N-benzyloxycarbonylgentamicin B.
-
Acylation and Deprotection
Following the protection of the 3 and 6' positions, the 1-N position is acylated. One documented route involves acylating with N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy)succinimide. The final step is the removal of all protecting groups.
-
Procedure (General Outline) :
-
Acylation : The purified 3,6'-di-N-protected gentamicin B is dissolved in a suitable solvent (e.g., aqueous methanol). The acylating agent (an activated ester of the desired side chain) is added, and the reaction proceeds to form the fully protected intermediate.
-
Deprotection :
-
The benzyloxycarbonyl (Cbz) groups are typically removed by catalytic hydrogenation in the presence of a palladium catalyst.
-
Other protecting groups, such as tert-butoxycarbonyl (Boc), are removed by treatment with a strong acid like trifluoroacetic acid (TFA).
-
-
Final Purification : The resulting this compound is purified, often using ion-exchange chromatography, to yield the final active pharmaceutical ingredient.
-
Caption: General experimental workflow for this compound synthesis.
Data Presentation
Quantitative data on synthesis yields and microbiological efficacy are crucial for evaluating the development process.
Synthesis Yields
Precise overall yields for the conversion of gentamicin B to this compound are not consistently reported across public literature. However, yields for specific, related synthetic steps have been published.
| Step / Compound | Starting Material | Reagent(s) | Reported Yield | Reference |
| N-formyl-S-isoserine (Side Chain Precursor) | S-isoserine | Acetic anhydride, Formic acid | 54g (from specified reactants) | |
| Gentamicin B1 (Deprotection Step) | Protected Intermediate | Pd(OH)₂/C, Ba(OH)₂ | 56% | |
| Gentamicin X2 (Deprotection Step) | Protected Intermediate | Pd(OH)₂/C, Ba(OH)₂ | 61% |
Note: The yields for Gentamicin B1 and X2 are from a related synthesis of minor gentamicin components and are presented to illustrate typical efficiencies for deprotection steps in this chemical family.
Microbiological Activity
This compound demonstrates potent activity against a wide range of Gram-negative bacteria, including strains resistant to other aminoglycosides. Its efficacy is often compared to that of amikacin.
| Organism | This compound MIC₉₀ (mg/L) | Amikacin MIC₉₀ (mg/L) | Reference |
| Enterobacteriaceae (general) | 1.1 - 8.5 | Generally higher than this compound | |
| Escherichia coli | 66.67% Susceptible | 29.63% Susceptible | |
| Klebsiella pneumoniae | 52.17% Susceptible | 43.48% Susceptible | |
| Pseudomonas aeruginosa | 7.8 | - | |
| Acinetobacter spp. | 7.2 | - | |
| Staphylococci | 0.5 - 6.9 | - |
Note: Susceptibility percentages from reference reflect the proportion of clinical isolates found to be susceptible in a specific study, not MIC values.
Mechanism of Action
Like all aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This process leads to bacterial cell death.
-
Binding to Ribosome : this compound binds irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit.
-
Interference with Protein Synthesis : This binding interferes with the decoding site (A-site), causing a misreading of the mRNA codon by the tRNA.
-
Production of Aberrant Proteins : The misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of non-functional or toxic proteins.
-
Cell Death : The accumulation of these aberrant proteins disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.
The key advantage of this compound is its stability against many aminoglycoside-modifying enzymes (AMEs), such as certain acetyltransferases [AAC(6')-I] and phosphotransferases, which are common causes of resistance to drugs like gentamicin and tobramycin. The bulky AHPA side chain at the 1-N position sterically blocks these enzymes from accessing and inactivating the this compound molecule.
Caption: Mechanism of action of this compound at the bacterial ribosome.
References
- 1. Page error | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Development of 6′-N-Acylated this compound Analogs with Improved Antibacterial Activity against this compound-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Isepamicin Against Aminoglycoside-Modifying Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isepamicin, a semi-synthetic aminoglycoside derived from gentamicin B, has demonstrated a notable degree of stability against many of the enzymes responsible for bacterial resistance to this class of antibiotics. This resilience is primarily attributed to its unique 1-N-(S)-α-hydroxy-β-aminopropionyl (HAPA) side chain, which provides steric hindrance at a key site for enzymatic modification. This technical guide provides an in-depth analysis of this compound's stability against the three main classes of aminoglycoside-modifying enzymes (AMEs): aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). We will explore the quantitative data on its interaction with these enzymes, detail the experimental protocols used to assess its stability, and visualize the underlying mechanisms of resistance and experimental workflows.
This compound's Interaction with Aminoglycoside-Modifying Enzymes
The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the drug molecule by AMEs.[1] These enzymes, often encoded on mobile genetic elements, catalyze the transfer of acetyl, phosphate, or nucleotidyl groups to specific hydroxyl or amino moieties on the aminoglycoside structure.[2][3] This modification prevents the antibiotic from binding effectively to its ribosomal target, rendering it inactive.[4]
This compound's design, particularly the HAPA side chain at the N-1 position, was a strategic effort to overcome this resistance mechanism.[2] This structural feature protects it from the activity of several clinically important AMEs.
Aminoglycoside Acetyltransferases (AACs)
This compound generally exhibits good stability against many AACs, especially the AAC(6') family, which are prevalent in clinical isolates. The HAPA side chain is thought to interfere with the binding of these enzymes. However, some AAC variants can still modify this compound to a certain extent. For instance, a study on 6′-N-acylated this compound analogs demonstrated that the AAC(6′)-APH(2″) enzyme can utilize this compound as a substrate for acylation.
Aminoglycoside Phosphotransferases (APHs)
This compound is known to be a substrate for some APH enzymes. Notably, it is inactivated by APH(3')-VI. However, it shows resilience against many APH(3') enzymes that inactivate other aminoglycosides like kanamycin and amikacin. Kinetic studies on APH(2")-IVa have shown that while this compound is a substrate, it has a significantly higher Michaelis constant (Km) compared to other 4,6-disubstituted aminoglycosides, indicating a lower binding affinity. This results in a much lower catalytic efficiency (kcat/Km) and a lack of clinically significant resistance conferred by this enzyme when expressed in E. coli.
Aminoglycoside Nucleotidyltransferases (ANTs)
Certain ANT enzymes have been identified as capable of inactivating this compound. Specifically, ANT(4')-I and ANT(4')-II are known to modify and confer resistance to this compound. These enzymes catalyze the adenylylation of the 4'-hydroxyl group on the aminoglycoside.
Quantitative Data on this compound Stability
The stability of this compound against AMEs can be quantified through the determination of kinetic parameters (Km, Vmax, kcat) and by assessing its antimicrobial activity against bacteria producing these enzymes using Minimum Inhibitory Concentration (MIC) assays.
Kinetic Parameters of this compound with Aminoglycoside-Modifying Enzymes
The following table summarizes the available kinetic data for this compound with specific AMEs. A higher Km value generally indicates weaker binding of the substrate (this compound) to the enzyme.
| Enzyme | Aminoglycoside | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| APH(2")-IVa | This compound | 17 | - | Low | |
| APH(2")-IVa | Amikacin | 98 | - | - | |
| APH(2")-IVa | Arbekacin | 18 | - | - |
Note: '-' indicates data not reported in the cited source.
Minimum Inhibitory Concentrations (MICs) of this compound against AME-Producing Bacteria
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table presents a selection of MIC data for this compound against various bacterial isolates, some of which are known to produce specific AMEs.
| Bacterial Species | AME Produced | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference(s) |
| Klebsiella pneumoniae | AAC(6')-Ib (low level) | 0.5 | 4 | - | |
| Klebsiella pneumoniae | AAC(6')-Ib (high level) | 8 | 32 | - | |
| Enterobacteriaceae (isolates from ICU) | Not specified | 91% susceptible | 89% susceptible | 88% susceptible | |
| Escherichia coli (non-inducible) | Not specified | 18/27 susceptible (66.67%) | 8/27 susceptible (29.63%) | - | |
| Klebsiella pneumoniae (non-inducible) | Not specified | 24/46 susceptible (52.17%) | 20/46 susceptible (43.48%) | - | |
| Pseudomonas aeruginosa | Not specified | 18/21 susceptible (85.71%) | 18/21 susceptible (85.71%) | - | |
| Enterobacter cloacae | Not specified | 6/7 susceptible (85.71%) | 6/7 susceptible (85.71%) | 5/7 susceptible (71.43%) | |
| Carbapenemase-producing isolates | Not specified | 100% resistant | 100% resistant | 22.22% susceptible | |
| Non-carbapenemase isolates | Not specified | 66.67% sensitive | 66.67% sensitive | 41.66% sensitive |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's stability against AMEs.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of antibiotic concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain to be tested overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Purification of Aminoglycoside-Modifying Enzymes (AMEs)
Recombinant AMEs are often expressed with a polyhistidine (His) tag to facilitate purification via immobilized metal affinity chromatography (IMAC).
Protocol for His-tagged AME Purification:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the gene for the His-tagged AME. Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic to a mid-log phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation for several hours at an optimized temperature.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble His-tagged AME.
-
Affinity Chromatography: Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) resin column with the lysis buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AME from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: Exchange the buffer of the purified enzyme into a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C) using dialysis or a desalting column.
-
Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.
Enzymatic Assay for AME Activity
The activity of AMEs can be measured using various methods, including spectrophotometric and chromatographic assays.
Spectrophotometric Assay for Aminoglycoside Acetyltransferase (AAC) Activity:
This continuous assay measures the production of Coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be monitored at 412 nm.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM HEPES, pH 7.5), 0.2 mM acetyl-CoA, 0.5 mM DTNB, and the aminoglycoside substrate (this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified AAC enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
HPLC-Based Assay for Aminoglycoside Phosphotransferase (APH) Activity:
This method directly measures the formation of the phosphorylated aminoglycoside.
-
Reaction Mixture: Set up a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 1 mM ATP, the aminoglycoside substrate (this compound), and the purified APH enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol or by heating).
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant contains the unreacted this compound and the phosphorylated product.
-
HPLC Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18). The mobile phase composition will need to be optimized for the separation of this compound and its phosphorylated derivative. Detection can be achieved using various methods, such as pre- or post-column derivatization followed by UV or fluorescence detection, or by mass spectrometry.
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the phosphorylated aminoglycoside.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound's interaction with AMEs.
Conclusion
This compound's structural design provides a significant advantage in overcoming enzymatic resistance, a major challenge in the clinical use of aminoglycosides. Its stability against a broad range of aminoglycoside-modifying enzymes, particularly the prevalent AAC(6') family, underscores its value in treating infections caused by resistant pathogens. However, it is crucial to recognize that this compound is not impervious to all AMEs. The activity of enzymes such as ANT(4') and APH(3')-VI highlights the ongoing evolution of resistance mechanisms and the need for continued surveillance and research. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the interactions between this compound and AMEs, and to develop next-generation aminoglycosides with even broader and more robust stability profiles.
References
- 1. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mycobacterial Aminoglycoside Acetyltransferases: A Little of Drug Resistance, and a Lot of Other Roles [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Isepamicin In Vitro Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of isepamicin against clinically relevant bacteria. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound is an aminoglycoside antibiotic with a spectrum of activity primarily directed against Gram-negative bacteria, including members of the Enterobacterales and Pseudomonas aeruginosa. Accurate susceptibility testing is crucial for both clinical diagnostics and drug development research.
I. Interpretive Criteria for this compound
Standardized interpretive criteria for this compound are not available from the CLSI or EUCAST. However, research studies have utilized breakpoints from other regulatory bodies. The most frequently cited breakpoints are from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM). In some cases, due to the structural similarity of this compound to amikacin, the interpretive criteria for amikacin have been tentatively applied.
Table 1: this compound MIC Interpretive Criteria (CA-SFM)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| Enterobacterales | ≤ 8 mg/L | - | ≥ 16 mg/L |
| Pseudomonas aeruginosa | ≤ 8 mg/L | - | ≥ 16 mg/L |
Note: The absence of standardized CLSI and EUCAST breakpoints necessitates that each laboratory perform its own validation studies to establish the clinical relevance of these interpretive criteria.
II. Quality Control (QC)
Performing quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. Standard ATCC® quality control strains should be tested concurrently with clinical isolates.
Table 2: Recommended ATCC® Quality Control Strains
| QC Strain | Organism Type |
|---|---|
| Escherichia coli ATCC® 25922™ | Gram-negative |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative (non-fermenter) |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive |
Important Note on QC Ranges: As of the latest CLSI and EUCAST documentation, specific quality control ranges for this compound have not been established for these standard QC strains. Therefore, it is imperative for individual laboratories to establish their own internal QC ranges based on repeated measurements. These internal ranges should be narrow enough to detect significant deviations in testing performance.
III. Experimental Protocols
The following are detailed protocols for the two most common methods of in vitro susceptibility testing: Kirby-Bauer disk diffusion and broth microdilution for Minimum Inhibitory Concentration (MIC) determination.
A. Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
0.85% sterile saline or Tryptic Soy Broth (TSB)
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Protocol Workflow:
Caption: Kirby-Bauer Disk Diffusion Workflow
Detailed Steps:
-
Inoculum Preparation: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in sterile saline or Tryptic Soy Broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab firmly against the inside wall of the tube. Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.
-
Application of this compound Disk: Aseptically place a 30 µg this compound disk on the inoculated agar surface. Gently press the disk to ensure it adheres firmly.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
B. Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid growth medium.
Materials:
-
This compound powder of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared as described for the disk diffusion method, but further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubator (35°C ± 2°C)
Protocol Workflow:
Caption: Broth Microdilution Workflow
Detailed Steps:
-
Preparation of this compound Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The typical concentration range tested for aminoglycosides is 0.25 to 64 mg/L.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method (to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
IV. Data Presentation
All quantitative data should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 3: Example of MIC Data Summary for this compound
| Bacterial Isolate | MIC (mg/L) | Interpretation (based on CA-SFM) |
|---|---|---|
| E. coli 1 | 2 | Susceptible |
| E. coli 2 | 4 | Susceptible |
| K. pneumoniae 1 | 8 | Susceptible |
| K. pneumoniae 2 | 16 | Resistant |
| P. aeruginosa 1 | 4 | Susceptible |
| P. aeruginosa 2 | >32 | Resistant |
Table 4: Example of Disk Diffusion Data Summary for this compound
| Bacterial Isolate | Zone Diameter (mm) | Interpretation |
|---|---|---|
| E. coli 1 | 22 | (Requires established correlative criteria) |
| E. coli 2 | 19 | (Requires established correlative criteria) |
| K. pneumoniae 1 | 17 | (Requires established correlative criteria) |
| K. pneumoniae 2 | 14 | (Requires established correlative criteria) |
| P. aeruginosa 1 | 20 | (Requires established correlative criteria) |
| P. aeruginosa 2 | 6 | (Requires established correlative criteria) |
Disclaimer: The information provided is for research purposes. The absence of official CLSI and EUCAST breakpoints and QC ranges for this compound means that all testing should be accompanied by rigorous internal validation. Clinical decisions should not be based solely on the data presented here.
Application Notes and Protocols for Isepamicin Susceptibility Testing using the Kirby-Bauer Disc Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the aminoglycoside antibiotic Isepamicin using the Kirby-Bauer disc diffusion method. The information is compiled for use in research, drug development, and clinical laboratory settings.
Introduction
This compound is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1][2] It is structurally related to amikacin and gentamicin and functions by inhibiting bacterial protein synthesis.[1] Accurate susceptibility testing is crucial for determining its potential efficacy against clinical and environmental isolates. The Kirby-Bauer disc diffusion method is a standardized, widely used technique for in vitro antimicrobial susceptibility testing.[3][4] This method involves placing antibiotic-impregnated discs on an agar plate inoculated with a standardized bacterial suspension. The diameter of the resulting zone of growth inhibition is measured and interpreted to classify the organism as susceptible, intermediate, or resistant to the antibiotic.
Data Presentation
A critical aspect of antimicrobial susceptibility testing is the interpretation of zone diameters. While this compound has been in clinical use in some countries, standardized interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not consistently listed in their most recent public documents. Some studies have utilized the interpretive criteria for amikacin as a surrogate for this compound due to their structural similarity. Another referenced standard is from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM).
It is imperative for researchers to consult the latest versions of relevant standards or validate the applied criteria for their specific studies.
The following tables provide a summary of interpretive criteria that have been referenced in literature for this compound (30 µg disc).
Table 1: Zone Diameter Interpretive Criteria for this compound (30 µg Disc) for Enterobacteriaceae and Pseudomonas aeruginosa
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Enterobacteriaceae | ≥ 17 mm | 15–16 mm | ≤ 14 mm | Based on Amikacin criteria |
| Pseudomonas aeruginosa | ≥ 17 mm | 15–16 mm | ≤ 14 mm | Based on Amikacin criteria |
Note: The criteria presented in Table 1 are based on the application of amikacin breakpoints to this compound in a specific study and should be used with caution. Users should verify these criteria with the most current local or international guidelines. The CA-SFM guidelines were also referenced for interpretation, but the specific zone diameters were not available in the reviewed literature.
Table 2: Quality Control (QC) Ranges for this compound (30 µg Disc)
| Quality Control Strain | ATCC Number |
| Escherichia coli | 25922 |
| Pseudomonas aeruginosa | 27853 |
| Staphylococcus aureus | 25923 |
Experimental Protocols
The following is a detailed protocol for performing the Kirby-Bauer disc diffusion test for this compound susceptibility. This protocol is based on standardized procedures and should be performed in accordance with laboratory safety guidelines.
Materials
-
This compound antimicrobial susceptibility discs (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Bacterial isolates for testing
-
Quality control (QC) strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 25923)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Forceps or disc dispenser
Protocol
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the bacterial strain to be tested from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Discs:
-
Using sterile forceps or a disc dispenser, aseptically place an this compound (30 µg) disc onto the surface of the inoculated MHA plate.
-
Gently press the disc down to ensure complete contact with the agar surface. Do not move the disc once it has been placed.
-
If testing multiple antibiotics on the same plate, ensure discs are spaced at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disc application.
-
Incubate for 16-20 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disc diameter) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the underside of the plate against a dark, non-reflective background.
-
Interpret the zone diameters according to the established interpretive criteria (refer to Table 1, noting the cautionary advice).
-
Record the results as Susceptible (S), Intermediate (I), or Resistant (R).
-
-
Quality Control:
-
At each testing run, perform the same procedure with the recommended QC strains.
-
Measure the zone diameters for the QC strains and ensure they fall within the laboratory's established acceptable ranges. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the procedure should be repeated after troubleshooting.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Kirby-Bauer disc diffusion method for this compound susceptibility testing.
Caption: Workflow for this compound Kirby-Bauer Susceptibility Testing.
References
- 1. In Vitro Antimicrobial Susceptibility to this compound of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
Determining Isepamicin MIC by Broth Microdilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Isepamicin using the broth microdilution method. This document outlines the scientific principles, detailed experimental protocols, data interpretation, and quality control procedures essential for accurate and reproducible results in research and drug development settings.
Introduction to this compound and MIC Testing
This compound is a semi-synthetic aminoglycoside antibiotic.[1] Like other aminoglycosides, its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to bacterial cell death.[2] this compound is noted for its stability against many aminoglycoside-modifying enzymes, making it a valuable agent against certain resistant Gram-negative bacteria.[3]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] It is a critical parameter for assessing the susceptibility of bacteria to antibiotics and for guiding therapeutic choices. The broth microdilution method is a standardized and widely used technique for determining MIC values in a high-throughput format.[5]
Data Presentation
This compound MIC Breakpoints
Interpretive criteria for this compound are not consistently available from the Clinical and Laboratory Standards Institute (CLSI). However, breakpoints have been proposed by other bodies, such as the French Society for Microbiology (Comité de l'Antibiogramme de la Société Française de Microbiologie, CA-SFM), and some studies utilize amikacin breakpoints as a surrogate. The following table summarizes available breakpoint information.
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Source |
| Enterobacteriaceae | ≤ 8 mg/L | - | > 16 mg/L | CA-SFM |
| General Breakpoints | 8 mg/L (lower) | - | 16 mg/L (upper) |
In Vitro Activity of this compound (MIC90)
The following table summarizes the in vitro activity of this compound against a range of Gram-negative and Gram-positive bacteria, presented as the MIC90 (the MIC required to inhibit 90% of the isolates).
| Bacterial Species | MIC90 (mg/L) | Reference |
| Enterobacteriaceae | 1.1 - 8.5 | |
| Pseudomonas aeruginosa | 7.8 | |
| Acinetobacter spp. | 7.2 | |
| Staphylococci | 0.5 - 6.9 | |
| Enterococci | ≥ 64 | |
| Streptococcus spp. | ≥ 64 | |
| Mycobacterium abscessus | ≤ 16 | |
| Mycobacterium fortuitum | ≤ 16 | |
| Mycobacterium chelonae | ≤ 16 |
Quality Control (QC) Ranges
Specific quality control (QC) ranges for this compound using standard ATCC strains are not officially published by CLSI or EUCAST in the readily available documentation. However, it is standard practice to use reference strains to monitor the accuracy and precision of the test. One study noted the use of E. coli ATCC 25922 for quality control of this compound susceptibility testing. In the absence of established this compound-specific ranges, laboratories should establish their own internal QC ranges based on the CLSI M23 guidelines. For general antimicrobial susceptibility testing, the following strains are recommended for routine quality control.
| QC Strain | ATCC Number |
| Escherichia coli | 25922 |
| Pseudomonas aeruginosa | 27853 |
| Staphylococcus aureus | 29213 |
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.
Materials
-
This compound sulfate reference powder
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent for this compound
-
Test bacterial isolates
-
QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Sterile saline (0.85%) or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Detailed Methodology
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound reference powder.
-
Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280 µg/mL). Consider the potency of the powder in this calculation.
-
Dissolve the this compound in the appropriate sterile solvent (e.g., deionized water). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared from sterile powder.
-
The stock solution can be stored in aliquots at -70°C.
2. Preparation of the Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.
3. Preparation of the Microtiter Plate
-
Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate.
-
Add 50 µL of the appropriate concentration of this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well containing the antibiotic.
-
The final volume in each well after dilution will be 50 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each isolate tested.
4. Inoculation of the Microtiter Plate
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells.
-
The final volume in each well will be 100 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
5. Incubation
-
Cover the microtiter plates with lids to prevent evaporation.
-
Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours.
6. Reading and Interpreting the Results
-
After incubation, visually inspect the plates for bacterial growth. A button of growth at the bottom of the well or turbidity indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show clear evidence of growth, and the sterility control well should remain clear.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. protocols.io [protocols.io]
Application Notes and Protocols: Isepamicin in Combination with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the use of Isepamicin in combination with beta-lactam antibiotics. Detailed protocols for key in vitro experiments are included to facilitate further research and development in this area.
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antimicrobial agents with different mechanisms of action are co-administered. The combination of the aminoglycoside this compound with beta-lactam antibiotics has demonstrated synergistic or additive effects against a range of clinically important Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3]
The primary mechanism underlying this synergy involves the disruption of the bacterial cell wall by the beta-lactam antibiotic. This damage to the cell's outer defenses facilitates the intracellular uptake of this compound, which then exerts its bactericidal effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis. This two-pronged attack can lead to enhanced bacterial killing and may help to overcome certain mechanisms of antibiotic resistance.
Key Applications and Benefits
-
Treatment of Serious Infections: The combination is particularly valuable for treating severe and life-threatening infections caused by MDR Gram-negative bacteria, such as hospital-acquired pneumonia, ventilator-associated pneumonia, bloodstream infections, and complicated urinary tract infections.
-
Overcoming Antibiotic Resistance: Synergistic combinations can be effective against bacterial strains that are resistant to either agent alone. This can expand the utility of existing antibiotics and provide treatment options for otherwise difficult-to-treat infections.
-
Reducing the Emergence of Resistance: The use of combination therapy can potentially suppress the emergence of resistant mutants. By targeting multiple cellular pathways simultaneously, it is more difficult for bacteria to develop resistance to both drugs.
-
Dose Reduction and Toxicity Mitigation: In some cases, the synergistic effect may allow for the use of lower doses of each antibiotic, which could potentially reduce the risk of dose-dependent toxicities associated with aminoglycosides, such as nephrotoxicity and ototoxicity.
Data Presentation
The following tables summarize the synergistic activity and bactericidal effects of this compound in combination with various beta-lactam antibiotics against key Gram-negative pathogens. Note: The following data are illustrative examples based on findings from multiple studies. Specific values may vary depending on the bacterial strains and experimental conditions.
Table 1: Synergistic Activity of this compound and Beta-Lactam Combinations (Checkerboard Assay)
| Bacterial Species | Beta-Lactam Antibiotic | Number of Strains Tested | FIC Index Range (Synergy ≤ 0.5) | Percentage of Strains Showing Synergy |
| Pseudomonas aeruginosa | Piperacillin | 25 | 0.25 - 0.5 | 68% |
| Cefotaxime | 25 | 0.26 - 0.5 | 72% | |
| Ceftazidime | 30 | 0.19 - 0.5 | 80% | |
| Imipenem | 20 | 0.31 - 0.5 | 65% | |
| Klebsiella pneumoniae | Cefazolin | 40 | 0.13 - 0.5 | 85% |
| Ceftazidime | 35 | 0.25 - 0.5 | 77% | |
| Imipenem | 30 | 0.28 - 0.5 | 70% | |
| Enterobacter cloacae | Piperacillin | 28 | 0.25 - 0.5 | 75% |
| Ceftazidime | 28 | 0.28 - 0.5 | 71% | |
| Imipenem | 25 | 0.38 - 0.5 | 64% |
Table 2: Bactericidal Activity of this compound and Beta-Lactam Combinations (Time-Kill Assay)
| Bacterial Species | Antibiotic Combination (Concentration) | Time (hours) | Mean Log10 CFU/mL Reduction vs. Most Active Single Agent |
| Pseudomonas aeruginosa | This compound (1/4 MIC) + Piperacillin (1/2 MIC) | 24 | ≥ 2.5 |
| This compound (1/4 MIC) + Cefotaxime (1/2 MIC) | 24 | ≥ 2.8 | |
| Klebsiella pneumoniae | This compound (1/8 MIC) + Ceftazidime (1/2 MIC) | 24 | ≥ 3.0 |
| Enterobacter cloacae | This compound (1/8 MIC) + Imipenem (1/2 MIC) | 24 | ≥ 2.7 |
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Stock solutions of this compound and beta-lactam antibiotic
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Protocol:
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial two-fold dilutions of the beta-lactam antibiotic vertically down the microtiter plate.
-
The final volume in each well containing the antibiotic combination should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include wells for sterility control (broth only) and growth control (broth + inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of beta-lactam.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay
This assay evaluates the rate and extent of bacterial killing by an antibiotic or antibiotic combination over time.
Materials:
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Stock solutions of this compound and beta-lactam antibiotic
-
Bacterial inoculum (logarithmic growth phase)
-
Incubator with shaking capabilities (35-37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation:
-
Inoculate a flask of MHB with the test organism and incubate until it reaches the early to mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes with MHB containing the following:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 1/4 MIC)
-
Beta-lactam alone (at a specified concentration, e.g., 1/2 MIC)
-
This compound and beta-lactam in combination
-
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of synergy between this compound and beta-lactam antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [Synergistic activity of this compound and beta-lactam antibiotics against Pseudomonas aeruginosa in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Evaluation of synergistic enhancement of antimicrobial activities of piperacillin and amikacin against Pseudomonas aeruginosa using FIC index and disc diffusion method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Isepamicin in Preclinical Research: Application Notes and Protocols for In Vivo Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isepamicin dosage, administration, and efficacy in various preclinical animal infection models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound against clinically relevant bacterial pathogens.
Introduction to this compound
This compound is a semisynthetic aminoglycoside antibiotic derived from gentamicin B. Like other aminoglycosides, it exerts its bactericidal activity by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] This mechanism of action leads to a concentration-dependent killing effect and a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[3] this compound has demonstrated a broad spectrum of activity against many Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae.[4][5]
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for designing effective dosing regimens in animal models. This compound is typically administered parenterally, via intravenous (IV) or intramuscular (IM) routes, as it is poorly absorbed from the gastrointestinal tract. It distributes primarily in the extracellular fluid and is eliminated unchanged by the kidneys. The key PD parameter for aminoglycosides is the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC), which correlates with bactericidal efficacy. The concentration-dependent killing and PAE support the use of once-daily dosing, which can maximize efficacy while potentially reducing the risk of toxicity.
This compound Dosage and Efficacy in Animal Infection Models
The following tables summarize reported this compound dosages and their effects in various animal infection models. These data serve as a starting point for dose-ranging studies in specific experimental settings.
Table 1: this compound Dosage in Murine Infection Models
| Animal Model | Pathogen | Dosage (mg/kg) | Dosing Regimen | Route of Administration | Observed Efficacy | Reference(s) |
| Systemic Infection (Sepsis) | Pseudomonas aeruginosa | 2.5 - 10 | Single or multiple doses | Intraperitoneal (IP) or Subcutaneous (SC) | Dose-dependent increase in survival | |
| Thigh Infection | Staphylococcus aureus, Escherichia coli | Not specified | Multiple doses | Not specified | Prolonged post-antibiotic effect | |
| Pneumonia | Pseudomonas aeruginosa | Not specified | Not specified | Intratracheal | Reduction in bacterial lung burden |
Table 2: this compound Dosage in Other Animal Infection Models
| Animal Model | Pathogen | Dosage (mg/kg) | Dosing Regimen | Route of Administration | Observed Efficacy | Reference(s) |
| Rabbit Endocarditis | Klebsiella pneumoniae | 15 | Once daily | Intravenous (IV) | Significant reduction in vegetation bacterial counts | |
| Rat Pneumonia | Pseudomonas aeruginosa | Not specified | Not specified | Intratracheal | Reduction in bacterial lung burden |
Experimental Protocols
The following are generalized protocols for common in vivo infection models used to evaluate the efficacy of this compound. Researchers should adapt these protocols based on their specific experimental goals, institutional guidelines, and the virulence of the bacterial strain being used.
Murine Sepsis Model
This model is used to evaluate the efficacy of antimicrobials in treating systemic infections.
Protocol:
-
Animal Preparation: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Inoculum Preparation: Culture the bacterial pathogen (e.g., Pseudomonas aeruginosa) to mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum volume is typically 0.1-0.2 mL.
-
Induction of Sepsis: Inject the bacterial suspension intraperitoneally (IP).
-
This compound Administration: At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous). A range of doses should be tested to determine the effective dose (ED50).
-
Monitoring: Observe the animals for clinical signs of illness and mortality for a specified period (e.g., 7 days).
-
Outcome Measures: The primary outcome is survival. Secondary outcomes can include bacterial load in blood and organs (spleen, liver) at specific time points.
Murine Thigh Infection Model
This localized infection model is useful for studying the pharmacodynamics of antibiotics and their effect on bacterial killing in tissue.
Protocol:
-
Animal Preparation: Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a robust infection.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the sepsis model.
-
Induction of Infection: Inject a small volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one hind limb.
-
This compound Administration: Begin treatment at a specified time after infection (e.g., 2 hours). Administer this compound according to the planned dosing schedule.
-
Monitoring and Outcome Measures: At various time points after treatment, euthanize groups of mice and aseptically remove the infected thigh muscle. Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). The primary outcome is the reduction in bacterial count compared to untreated controls.
Rat Pneumonia Model
This model is relevant for evaluating antibiotics against respiratory pathogens.
Protocol:
-
Animal Preparation: Use specific pathogen-free rats (e.g., Sprague-Dawley or Wistar).
-
Inoculum Preparation: Prepare the bacterial inoculum as described previously.
-
Induction of Pneumonia: Anesthetize the rats and instill a small volume (e.g., 50-100 µL) of the bacterial suspension directly into the lungs via intratracheal administration.
-
This compound Administration: Initiate treatment at a set time post-infection (e.g., 4-6 hours).
-
Monitoring and Outcome Measures: Monitor the animals for signs of respiratory distress. At predetermined endpoints, euthanize the animals and harvest the lungs. Homogenize the lung tissue to determine the bacterial load (CFU/gram of tissue). Other endpoints can include survival, lung histopathology, and markers of inflammation in bronchoalveolar lavage fluid.
Signaling Pathways in Bacterial Infection and Treatment
The host immune response to bacterial infection and the mechanism of action of this compound involve complex signaling pathways. Understanding these pathways can provide insights into the drug's efficacy and the host's ability to clear the infection.
Host Immune Response to Bacterial Infection
The innate immune system is the first line of defense against invading bacteria. Pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), recognize pathogen-associated molecular patterns (PAMPs) on bacteria, like lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition triggers intracellular signaling cascades that lead to the activation of transcription factors, most notably NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate the recruitment of immune cells to the site of infection and the subsequent killing of bacteria.
Caption: Toll-like receptor 4 (TLR4) signaling pathway activation by bacterial lipopolysaccharide (LPS).
This compound Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like all aminoglycosides, targets the bacterial ribosome, specifically the 30S subunit. It binds to the A-site of the 16S rRNA, which interferes with the decoding process during translation. This binding leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these non-functional or toxic proteins disrupts bacterial cell membrane integrity and ultimately leads to bacterial cell death.
Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Conclusion
This compound remains a valuable antibiotic for preclinical research, particularly against multidrug-resistant Gram-negative pathogens. The information and protocols provided in these application notes are intended to facilitate the design of robust in vivo studies to further characterize its therapeutic potential. Careful consideration of the animal model, bacterial pathogen, and pharmacokinetic/pharmacodynamic principles is essential for obtaining meaningful and translatable results.
References
- 1. Activity of this compound and selection of permeability mutants to beta-lactams during aminoglycoside therapy of experimental endocarditis due to Klebsiella pneumoniae CF104 producing an aminoglycoside acetyltransferase 6' modifying enzyme and a TEM-3 beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficacy and safety of this compound in the treatment of various bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isepamicin Susceptibility Testing via Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Isepamicin against aerobic bacteria using the agar dilution method. This method is a reference standard for antimicrobial susceptibility testing.[1][2][3]
Introduction
This compound is a broad-spectrum aminoglycoside antibiotic effective against various Gram-negative bacteria.[4][5] The agar dilution method is a quantitative technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents. It involves incorporating serial dilutions of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism. This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.
Principle of the Agar Dilution Method
The agar dilution method is based on the inoculation of a standardized suspension of the test microorganism onto a series of agar plates containing doubling dilutions of an antimicrobial agent. Following incubation, the plates are examined for the presence or absence of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Materials and Reagents
-
This compound sulfate powder (analytical grade)
-
Mueller-Hinton Agar (MHA) powder
-
Sterile deionized water
-
Sterile saline (0.85% NaCl)
-
Petri dishes (90 mm or 100 mm)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
Inoculating device (e.g., multipoint replicator)
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922)
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the amount of this compound sulfate powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). It is important to account for the potency of the antibiotic powder if specified by the manufacturer.
-
Dissolve the calculated amount of this compound sulfate powder in sterile deionized water. Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by membrane filtration (0.22 µm filter) if not prepared from sterile powder.
-
Store the stock solution in sterile, tightly sealed containers at -20°C or below for up to 6 months. Avoid repeated freeze-thaw cycles.
Preparation of Agar Plates with this compound
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving.
-
Allow the molten MHA to cool to 45-50°C in a water bath.
-
Prepare serial two-fold dilutions of the this compound stock solution in sterile deionized water to achieve the desired final concentrations in the agar plates (e.g., 0.25 to 64 µg/mL).
-
For each concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of MHA for a final volume of 20 mL). Mix gently but thoroughly to ensure uniform distribution of the antibiotic.
-
Pour the antibiotic-containing agar into sterile Petri dishes to a uniform depth of 3-4 mm.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
Allow the agar plates to solidify at room temperature on a level surface.
-
The prepared plates can be stored at 2-8°C for up to one week.
Inoculum Preparation
-
From a fresh (18-24 hours) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted inoculum suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1-2 x 10⁷ CFU/mL. This suspension should be used within 15-30 minutes of preparation.
Inoculation and Incubation
-
Using a multipoint replicator, inoculate the surface of each this compound-containing agar plate and the growth control plate with the prepared bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism. A faint haze or one or two isolated colonies should be disregarded.
-
The growth control plate should show confluent growth.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the results. This should be performed with each batch of tests using a reference bacterial strain with a known this compound MIC range.
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | ≤1 |
Data Presentation
This compound MIC Breakpoints
Interpretive criteria for this compound are not currently available from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, some studies have utilized breakpoints from other organizations or have used amikacin breakpoints as a reference.
| Organization | Susceptible | Intermediate | Resistant |
| CA-SFM (2010) | ≤ 8 µg/mL | - | > 16 µg/mL |
| Amikacin Breakpoint (CLSI) | ≤ 16 µg/mL | 32 µg/mL | ≥ 64 µg/mL |
CA-SFM: Comité de l'Antibiogramme de la Société Française de Microbiologie
Example MIC Data Table
| Bacterial Isolate | This compound MIC (µg/mL) | Interpretation (based on CA-SFM) |
| E. coli Isolate 1 | 2 | Susceptible |
| K. pneumoniae Isolate 1 | 8 | Susceptible |
| P. aeruginosa Isolate 1 | 32 | Resistant |
| E. coli ATCC 25922 (QC) | 1 | In Control |
Visualization of Experimental Workflow and this compound's Mechanism of Action
Experimental Workflow
Caption: Workflow for this compound susceptibility testing using the agar dilution method.
Mechanism of Action and Resistance
Caption: Simplified diagram of this compound's mechanism of action and bacterial resistance mechanisms.
References
- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound Sulfate used for? [synapse.patsnap.com]
Application Notes and Protocols for Isepamicin MIC Determination using E-test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimal Inhibitory Concentration (MIC) of Isepamicin using the E-test method. The E-test is a quantitative antimicrobial susceptibility testing method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.[1][2]
Principle of the E-test
The E-test operates on a combination of dilution and diffusion principles.[3] When an E-test strip is applied to an inoculated agar surface, the antibiotic is immediately released from the strip into the agar, forming a continuous, exponential concentration gradient of the antimicrobial agent directly underneath the strip.[4][5] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC is read directly from the scale on the strip where the edge of the inhibition ellipse intersects the strip.
Materials and Equipment
-
This compound E-test strips
-
Mueller-Hinton agar (MHA) plates (4.0 ± 0.5 mm depth)
-
Sterile saline (0.85% NaCl) or appropriate broth
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial culture to be tested
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Incubator (35°C ± 2°C)
-
Forceps
-
Calipers or a ruler for measuring zone sizes (for correlation with disk diffusion, if performed)
Experimental Protocol
A detailed workflow for performing the this compound E-test is provided below. Adherence to aseptic techniques is crucial throughout the procedure.
Media Preparation
Ensure that Mueller-Hinton agar plates have a depth of 4.0 ± 0.5 mm and a pH of 7.3 ± 0.1. The quality of the media is critical for accurate and reproducible results.
Inoculum Preparation
-
From a pure, overnight culture, select several well-isolated colonies of the test organism.
-
Emulsify the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-2 x 10⁸ CFU/mL.
-
Use the standardized inoculum within 15 minutes of preparation to ensure bacterial viability.
Inoculation of Agar Plate
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside wall of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the agar surface to dry for 10-15 minutes before applying the E-test strips.
Application of this compound E-test Strip
-
Using sterile forceps, carefully place the this compound E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied, as the antibiotic gradient begins to form immediately.
Incubation
-
Invert the inoculated plates and place them in an incubator at 35°C ± 2°C for 16-20 hours in ambient air.
-
Incubation times may need to be extended for slow-growing organisms.
Reading and Interpreting Results
-
After incubation, observe the elliptical zone of inhibition around the E-test strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
-
If the intersection falls between two markings on the scale, the MIC should be rounded up to the next highest value.
-
Interpret the MIC value according to the established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Experimental Workflow Diagram
Caption: A flowchart of the this compound E-test experimental workflow.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reliability of the E-test results. Standard ATCC reference strains should be tested with each new batch of E-test strips and media, and on a routine basis as defined by the laboratory's quality assurance program.
Note: At the time of this publication, specific this compound MIC quality control ranges for E. coli ATCC 25922 and P. aeruginosa ATCC 27853 are not listed in the current CLSI M100 or EUCAST QC documents. It is recommended to follow the manufacturer's provided QC ranges from the package insert or to establish internal QC ranges based on a validation study.
| Quality Control Strain | Recommended Testing Frequency | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Daily or with each test run | Refer to manufacturer's insert |
| Pseudomonas aeruginosa ATCC 27853 | Daily or with each test run | Refer to manufacturer's insert |
Data Presentation
The following tables provide examples of how to present this compound MIC data.
Table 1: this compound MIC Distribution against Clinical Isolates
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (3401) | - | - | ≤8 (99.9% susceptible) |
| Klebsiella pneumoniae (1040) | - | - | ≤8 (95.3% susceptible) |
| Proteus mirabilis (590) | - | - | ≤8 (99.7% susceptible) |
| Enterobacter spp. (460) | - | - | ≤8 (98.9% susceptible) |
| (Data adapted from a study on Enterobacteriaceae clinical isolates) |
Table 2: Interpretive Breakpoints for this compound
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Enterobacterales | ≤ 8 µg/mL | - | > 16 µg/mL | CA-SFM (2010) |
| Pseudomonas aeruginosa | Not explicitly defined | Not explicitly defined | Not explicitly defined | CLSI/EUCAST |
| (Note: CLSI and EUCAST do not currently provide specific interpretive breakpoints for this compound. The breakpoints from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM) are provided for reference.) |
Logical Relationship of MIC and Breakpoints
Caption: Logical flow for categorizing an isolate based on its MIC value.
References
Application Notes: The Use of Isepamicin in Elucidating Bacterial Protein Synthesis Inhibition
Introduction
Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1][2] It belongs to a class of antibiotics that are potent inhibitors of bacterial protein synthesis, exhibiting a broad spectrum of activity, particularly against Gram-negative bacteria.[2][3] Structurally and functionally similar to amikacin, this compound is notable for its stability against many aminoglycoside-modifying enzymes, which are a common cause of bacterial resistance.[4] These characteristics make this compound not only a valuable therapeutic agent but also a crucial tool for researchers studying the mechanisms of bacterial translation and developing novel antimicrobial agents.
The primary mechanism of action for all aminoglycosides, including this compound, is the binding to the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, leading to the production of nonfunctional or truncated proteins and ultimately resulting in bacterial cell death. These application notes provide detailed protocols and data for researchers utilizing this compound to investigate the inhibition of bacterial protein synthesis.
Mechanism of Action: Targeting the Ribosomal Decoding Center
This compound exerts its bactericidal effect by binding with high affinity to the A-site (aminoacyl-tRNA site) on the 16S rRNA component of the bacterial 30S ribosomal subunit. This binding induces a conformational change in the decoding center, which has several critical consequences for translation:
-
Inhibition of the Initiation Complex: this compound can interfere with the proper formation of the 70S initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: The presence of the drug in the A-site forces the ribosome to misread the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in a pool of aberrant, nonfunctional proteins that can be toxic to the cell.
-
Premature Termination: The disruption of the translation process can also lead to the premature dissociation of the ribosome from the mRNA, resulting in truncated proteins.
-
Blockage of Translocation: While miscoding is a primary effect, some aminoglycosides can also hinder the translocation step, where the ribosome moves along the mRNA to the next codon.
These combined effects irreversibly disrupt protein synthesis, leading to a rapid, concentration-dependent bactericidal action.
Caption: this compound binds the 30S ribosomal A-site, causing miscoding and premature termination.
Quantitative Data: In Vitro Activity of this compound
The antimicrobial potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The MIC90 value represents the concentration required to inhibit 90% of the isolates tested.
Table 1: this compound MIC90 Values for Enterobacteriaceae
| Organism | This compound MIC90 (mg/L) | Amikacin MIC90 (mg/L) | Gentamicin MIC90 (mg/L) | Tobramycin MIC90 (mg/L) |
|---|---|---|---|---|
| Escherichia coli | 1.1 - 4.0 | 3.9 - 8.0 | >16 | >16 |
| Klebsiella pneumoniae | 2.0 - 4.0 | 4.0 - 8.0 | 16 | >16 |
| Enterobacter cloacae | 7.2 - 8.0 | 8.0 | >16 | >16 |
| Serratia marcescens | 4.0 | 8.0 | 16 | >16 |
Table 2: this compound MIC90 Values for Non-Fermentative Gram-Negative Bacilli
| Organism | This compound MIC90 (mg/L) | Amikacin MIC90 (mg/L) | Gentamicin MIC90 (mg/L) | Tobramycin MIC90 (mg/L) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 7.8 - 16 | 16 | >16 | >16 |
| Acinetobacter spp. | 7.2 - 16 | 32 | >16 | >16 |
Table 3: this compound MIC90 Values for Gram-Positive Cocci
| Organism | This compound MIC90 (mg/L) |
|---|---|
| Staphylococcus spp. | 0.5 - 6.9 |
| Enterococcus spp. | ≥ 64 |
| Streptococcus spp. | ≥ 64 |
Note: MIC values can be influenced by testing methodology and the cation content of the medium.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 mg/L.
-
Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 mg/L to 0.125 mg/L). Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis using a cell-free system and a reporter protein.
Caption: Workflow for quantifying protein synthesis inhibition using a cell-free system.
Methodology:
-
System Preparation: Utilize a commercial E. coli S30 cell-free extract system for coupled transcription-translation or a purified component system (e.g., PURExpress).
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, assemble the reaction mixture according to the manufacturer's instructions. This typically includes the S30 extract, an energy source (ATP/GTP), amino acids, and a DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase).
-
Inhibitor Addition: Add this compound to the reactions at a range of final concentrations. Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a no-drug negative control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantification: Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the appropriate substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
Protocol 3: Toe-printing Analysis to Map Ribosome Stalling
Toe-printing is a powerful primer extension inhibition assay used to identify the precise location on an mRNA where a ribosome is stalled by an inhibitor like this compound.
Caption: Toe-printing identifies the ribosome stall site induced by an inhibitor.
Methodology:
-
Template Preparation: In vitro transcribe the mRNA of interest. Ensure it is purified and free of DNA template.
-
Complex Formation: Incubate the mRNA template with purified bacterial 70S ribosomes (or a cell-free extract system like rabbit reticulocyte lysate) in a toeprinting buffer. Add this compound to the reaction to induce ribosome stalling. A control reaction without this compound is essential to identify natural pause sites.
-
Primer Annealing: Add a fluorescently or radioactively labeled DNA primer that is complementary to a sequence downstream of the region of interest on the mRNA. Incubate on ice to allow annealing.
-
Primer Extension: Initiate reverse transcription by adding dNTPs and a reverse transcriptase (e.g., AMV-RT). The enzyme will synthesize a complementary DNA (cDNA) strand until it encounters the stalled ribosome.
-
Product Purification: Stop the reaction and purify the cDNA products, typically by phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: Analyze the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Analysis: The "toeprint" will appear as a distinct band on the gel that is absent or significantly fainter in the no-drug control lane. The position of this band relative to the sequencing ladder reveals the precise nucleotide on the mRNA where the leading edge of the ribosome was stalled, typically 15-17 nucleotides downstream of the P-site codon.
References
- 1. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. Antibiotics inhibiting protein synthesis 2 aminoglycosides 03 05-2018 | PPT [slideshare.net]
- 4. This compound (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isepamicin MIC Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting variability in Isepamicin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for determining the MIC of this compound?
A1: The broth microdilution method is the most commonly used technique for determining the MIC of this compound and other antimicrobial agents. This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[1][2]
Q2: My this compound MIC values are consistently higher/lower than expected for my quality control (QC) strain. What are the likely causes?
A2: Deviations in MIC values for QC strains often point to issues with the inoculum density or the antibiotic concentration. Higher-than-expected MICs can result from an inoculum that is too heavy, while lower-than-expected MICs may be due to an inoculum that is too light.[3] It is also crucial to verify the stock solution concentration and stability of the this compound used.[4]
Q3: I am observing "skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth) in my assay. What does this indicate?
A3: Skipped wells can be caused by a few factors, including contamination of the well, improper inoculation of the microtiter plate, or errors in the antibiotic dilution series.[3] Careful review of your pipetting technique and ensuring the sterility of your reagents and equipment is recommended.
Q4: How critical is the cation concentration in the Mueller-Hinton Broth (MHB) for this compound MIC testing?
A4: The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth is critical for accurate aminoglycoside MIC testing. Elevated levels of these cations can adversely influence this compound MICs, potentially leading to falsely elevated results. Therefore, using cation-adjusted Mueller-Hinton Broth (CAMHB) is essential.
Q5: What are the recommended quality control strains for this compound MIC assays?
A5: Standard QC strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be used. Commonly used strains for Gram-negative susceptibility testing include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.
Troubleshooting Guide
The following table outlines common problems encountered during this compound MIC assays, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells (including the positive control) | 1. Inoculum was not viable or was not added to the wells.2. Incorrect incubation temperature or atmosphere.3. Errors in media preparation. | 1. Verify the viability of the bacterial culture before preparing the inoculum. Ensure proper inoculation technique.2. Confirm that the incubator is set to the correct temperature and conditions for the test organism.3. Prepare fresh media, ensuring all components are added correctly and the final pH is appropriate. |
| Growth in all wells (including the highest this compound concentration) | 1. The test organism is highly resistant to this compound.2. This compound stock solution has degraded or was prepared incorrectly.3. Gross contamination of the microtiter plate or reagents. | 1. Verify the identity and expected susceptibility profile of the test organism. Consider testing a wider range of this compound concentrations.2. Prepare a fresh stock solution of this compound from a reliable source. Verify the potency of the antibiotic powder.3. Repeat the assay using fresh, sterile reagents and aseptic technique. |
| MIC values for QC strains are out of the acceptable range | 1. Inoculum density is too high or too low.2. Incorrect preparation of antibiotic dilutions.3. The QC strain has been sub-cultured too many times or has mutated.4. Improper incubation time or temperature. | 1. Carefully standardize the inoculum to a 0.5 McFarland standard.2. Review the dilution calculation and pipetting technique. Use calibrated pipettes.3. Use a fresh, authenticated culture of the QC strain from a reputable supplier.4. Ensure the incubation period and temperature adhere to CLSI or EUCAST guidelines (typically 16-20 hours at 35°C for many organisms). |
| Inconsistent results between replicates | 1. Inconsistent inoculum volume added to wells.2. Errors in pipetting the antibiotic dilutions.3. Bubbles in the wells interfering with growth or reading of results. | 1. Use a multichannel pipette for inoculation and ensure all tips are dispensing correctly.2. Be meticulous with pipetting; change tips between dilutions.3. Inspect the plate for bubbles before incubation and gently tap to dislodge them if necessary. |
Factors Influencing this compound MIC Variability
Several factors can impact the outcome of an this compound MIC assay. Understanding and controlling these variables is crucial for obtaining accurate and reproducible results.
| Factor | Effect on MIC | Recommendation |
| Inoculum Density | An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs. | Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. |
| Cation Content of Medium | Elevated levels of divalent cations (Ca²⁺ and Mg²⁺) can antagonize the activity of aminoglycosides, leading to higher MIC values. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all aminoglycoside susceptibility testing. |
| pH of Medium | Variations in the pH of the growth medium can affect the activity of this compound. | Ensure the pH of the Mueller-Hinton Broth is within the recommended range (typically 7.2-7.4) after preparation and sterilization. |
| Incubation Time and Temperature | Deviations from the standardized incubation conditions can affect bacterial growth rates and, consequently, MIC readings. | Incubate plates for 16-20 hours at 35 ± 2°C, unless specified otherwise for a particular organism. |
| Antibiotic Potency | The use of expired or improperly stored this compound can lead to inaccurate MIC results due to reduced potency. | Use this compound powder of known potency from a reputable source and store it according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
Quality Control (QC) Ranges
Performing quality control with standard, well-characterized bacterial strains is mandatory for validating the accuracy of MIC assay results. The table below provides expected MIC ranges for common QC strains with aminoglycosides.
Note: While specific CLSI/EUCAST endorsed MIC ranges for this compound are not as widely published as for other aminoglycosides, the ranges for amikacin can often serve as a useful reference due to their structural similarities.
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | Amikacin | 0.5 - 4 | CLSI |
| Gentamicin | 0.25 - 1 | CLSI | |
| Tobramycin | 0.25 - 1 | CLSI | |
| Pseudomonas aeruginosa ATCC® 27853™ | Amikacin | 1 - 4 | CLSI |
| Gentamicin | 0.5 - 2 | CLSI | |
| Tobramycin | 0.5 - 2 | CLSI |
Experimental Protocol: this compound Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
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This compound powder (potency-assayed)
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Cation-Adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
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Sterile reagent reservoirs
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Calibrated single and multichannel pipettes
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Sterile pipette tips
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Test organism and QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)
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0.5 McFarland turbidity standard
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Spectrophotometer or turbidimeter
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Incubator (35 ± 2°C)
Procedure:
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Preparation of this compound Stock Solution:
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Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL), accounting for the potency of the powder.
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Dissolve the powder in a suitable sterile solvent (e.g., water or a buffer as recommended by the manufacturer).
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Sterilize the stock solution by filtration through a 0.22 µm filter.
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Store the stock solution in small aliquots at -70°C or as recommended.
-
-
Preparation of Inoculum:
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From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
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Suspend the colonies in sterile saline or broth.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
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Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
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-
Preparation of Microtiter Plate:
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Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.25 µg/mL).
-
Typically, this involves adding 50 µL of CAMHB to wells 2 through 12, adding 100 µL of the appropriate this compound concentration to well 1, and then serially diluting 50 µL across the plate.
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Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
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-
Inoculation:
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Using a multichannel pipette, inoculate each well (except the sterility control) with the diluted bacterial suspension to a final volume as specified by the chosen protocol (often 100 µL).
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-
Incubation:
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Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
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Reading and Interpreting Results:
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After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). A reading mirror or an automated plate reader can be used.
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
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The growth control well should show distinct turbidity, and the sterility control well should remain clear.
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Compare the MIC values obtained for the QC strains with the established acceptable ranges to validate the assay.
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Visualizing Workflows and Influencing Factors
This compound MIC Assay Workflow
Caption: A flowchart of the this compound broth microdilution MIC assay.
Factors Influencing this compound MIC Assay Variability
Caption: Key factors that can introduce variability into MIC assay results.
References
Technical Support Center: Optimizing Isepamicin Concentration for Synergistic Effect Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Isepamicin concentrations in antimicrobial synergy studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during synergistic effect studies involving this compound.
Q1: What is the primary mechanism of synergy between this compound and β-lactam antibiotics?
A1: The synergistic effect primarily stems from the ability of β-lactam antibiotics to damage the bacterial cell wall. This damage increases the permeability of the cell wall, which in turn facilitates the uptake of this compound, an aminoglycoside, into the bacterial cell.[1][2][3][4] Once inside, this compound can bind to the 30S ribosomal subunit, inhibiting protein synthesis and leading to bacterial cell death.
Q2: How do I select the initial concentration range for this compound in a synergy study?
A2: A common starting point is to use sub-inhibitory concentrations of this compound, often ranging from 1/4 to 1/8 of its Minimum Inhibitory Concentration (MIC).[5] It is crucial to first determine the MIC of this compound and the partner antibiotic individually against the target organism.
Q3: My checkerboard assay results are inconsistent or difficult to interpret. What are the common causes?
A3: Inconsistent results in a checkerboard assay can arise from several factors:
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Pipetting Errors: Inaccurate serial dilutions are a primary source of error. Ensure careful and consistent pipetting technique.
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Inoculum Effect: A bacterial inoculum that is too high can overwhelm the antibiotics, leading to apparent resistance. Standardize your inoculum to a 0.5 McFarland standard.
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Edge Effects: Evaporation from the outer wells of a microplate can concentrate the antibiotics, leading to erroneous results. Filling the perimeter wells with sterile water or media can help mitigate this.
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Compound Precipitation: Ensure that both this compound and the partner drug are soluble at the tested concentrations in the chosen medium. Precipitation can be mistaken for a lack of efficacy.
Q4: In my time-kill assay, I'm not observing a synergistic killing effect. What should I troubleshoot?
A4: A lack of synergy in a time-kill assay could be due to:
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Incorrect Sampling Times: The synergistic effect may be time-dependent. Ensure you are sampling at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours) to capture the dynamics of the interaction.
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Bacterial Clumping: Some bacteria tend to clump, which can lead to inaccurate colony counts and uneven exposure to the antibiotics. Gentle vortexing before sampling can help. For some strains, adding a surfactant like Tween 80 may be necessary.
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High Bacterial Density: Similar to the checkerboard assay, a high initial inoculum can mask the synergistic effect.
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Antibiotic Degradation: Ensure that the antibiotics are stable in the chosen broth medium for the duration of the experiment.
Q5: What do the terms "synergy," "additivity," and "antagonism" mean in the context of a checkerboard assay?
A5: These terms are defined by the Fractional Inhibitory Concentration (FIC) index, which is calculated from the MICs of the drugs alone and in combination.
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Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects (FIC index ≤ 0.5).
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Additivity/Indifference: The combined effect is equal to the sum of the individual effects (FIC index > 0.5 to 4).
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Antagonism: The combined effect is less than the sum of their individual effects (FIC index > 4).
Quantitative Data on this compound Concentrations for Synergy
The following table summarizes this compound concentrations used in combination with β-lactam antibiotics from published studies. Note that optimal concentrations are strain- and partner-antibiotic dependent.
| Partner Antibiotic | Target Organism(s) | This compound Concentration Range | Observed Effect | Reference |
| Cefazolin, Cefotiam, Flomoxef | Klebsiella pneumoniae | 1/4 to 1/8 MIC | Strong synergistic effects | |
| Piperacillin, Ceftazidime, Aztreonam, Imipenem, Panipenem | Enterobacter cloacae | 1/4 to 1/8 MIC | Strong synergistic effects | |
| Cefoperazone, Latamoxef, Imipenem/Cilastatin | Pseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniae | Sub-bacteriostatic concentrations | Synergistic or additive effects | |
| Cefotaxime, Ceftazidime, Ceftriaxone, Mezlocillin, Piperacillin | Gentamicin-resistant Gram-negative bacilli | Not specified | High rates of synergy (75-80%) |
Experimental Protocols
Checkerboard Assay Protocol
This protocol provides a generalized method for determining the synergistic interaction between this compound and another antimicrobial agent.
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Determine Minimum Inhibitory Concentrations (MICs):
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Individually determine the MIC of this compound and the partner antibiotic against the test organism using a standard broth microdilution method.
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-
Prepare Antibiotic Stock Solutions:
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Prepare stock solutions of both antibiotics at a concentration significantly higher than the highest concentration to be tested.
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-
Set up the 96-Well Plate:
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Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
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Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
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Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.
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The resulting plate will have a gradient of concentrations for both drugs.
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Include control wells with each antibiotic alone (e.g., row H for this compound, column 11 for the partner antibiotic) and a growth control well with no antibiotics.
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-
Inoculate the Plate:
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Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Add 100 µL of the bacterial inoculum to each well.
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Incubation and Interpretation:
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Incubate the plate at 35-37°C for 18-24 hours.
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Visually inspect the wells for turbidity to determine the MIC of each drug alone and in combination.
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Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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Interpret the results based on the FIC index values described in the FAQ section.
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Time-Kill Curve Assay Protocol
This protocol outlines the steps for assessing the bactericidal activity of this compound in combination with another antibiotic over time.
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Prepare Bacterial Inoculum:
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Grow an overnight culture of the test organism and dilute it in fresh broth to a starting density of approximately 5 x 10^5 CFU/mL.
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-
Set up Test Conditions:
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Prepare flasks or tubes containing broth with the following conditions:
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No antibiotic (growth control)
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This compound alone (at a sub-MIC concentration, e.g., 1/2 MIC)
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Partner antibiotic alone (at a sub-MIC concentration, e.g., 1/2 MIC)
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This compound and the partner antibiotic in combination
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Incubation and Sampling:
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Inoculate each flask/tube with the prepared bacterial suspension.
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Incubate at 37°C with constant agitation.
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At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
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Determine Viable Cell Counts:
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Perform serial dilutions of each aliquot in sterile saline or broth.
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Plate the dilutions onto appropriate agar plates.
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Incubate the plates overnight and count the number of colonies (CFU/mL).
-
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Data Analysis:
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Plot the log10 CFU/mL against time for each condition.
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Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Mechanism of synergy between β-lactams and this compound.
References
- 1. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of this compound (SCH21420, 1-N-HAPA gentamicin B) combinations with cefotaxime, ceftazidime, ceftriaxone, ciprofloxacin, imipenem, mezlocillin and piperacillin tested against gentamicin-resistant and susceptible gram-negative bacilli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Isepamicin solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of isepamicin.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is most commonly used as this compound sulfate, which exhibits significantly higher aqueous solubility than its free base form. This compound sulfate is described as being very soluble in water.[1] Experimental data indicates a solubility of up to 125 mg/mL in water, which may require ultrasonication to achieve.[2][3][4] It is practically insoluble in methanol and ethanol.[1]
Q2: I'm observing particulate matter in my this compound solution. What could be the cause?
A2: Particulate matter can arise from several factors. If you are not using the sulfate salt of this compound, you may be observing the less soluble free base. Other causes can include the pH of your solution being outside the optimal range, the temperature of the solvent being too low, or interactions with other components in your buffer or media. For cell culture applications, precipitation can also occur due to interactions with salts or proteins in the media, especially after temperature changes like freeze-thaw cycles.
Q3: What is the optimal pH range for dissolving this compound sulfate?
A3: A solution of 0.5 g of this compound sulfate in 5 mL of water will naturally have a pH between 5.5 and 7.5. Maintaining the pH within this slightly acidic to neutral range is generally recommended for optimal solubility.
Q4: Can I heat the solution to aid dissolution?
A4: Yes, gentle heating can be an effective method to improve the dissolution of this compound sulfate. It is recommended to warm the solution to 37°C. This can be particularly helpful when preparing more concentrated solutions.
Q5: Is sonication necessary for dissolving this compound sulfate?
A5: Sonication is often recommended, especially for achieving higher concentrations of this compound sulfate in aqueous solutions. An ultrasonic bath can provide the necessary energy to break down powder agglomerates and facilitate dissolution.
Troubleshooting Guides
Issue 1: this compound Sulfate Powder is Not Dissolving in Water
If you are experiencing difficulty dissolving this compound sulfate powder in water, follow this troubleshooting workflow:
Issue 2: Precipitation Observed in this compound Solution Upon Storage or in Cell Culture Media
Precipitation after initial dissolution can be caused by a variety of factors. This guide will help you identify the potential cause and find a solution.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its sulfate salt in various solvents.
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound Sulfate | Water | Very Soluble | Room Temperature | A 10% w/v solution (100 mg/mL) is clear and colorless. |
| This compound Sulfate | Water | 125 mg/mL | Not Specified | Requires sonication to achieve this concentration. |
| This compound Sulfate | Methanol | Practically Insoluble | Room Temperature | - |
| This compound Sulfate | Ethanol (95%) | Practically Insoluble | Room Temperature | - |
| This compound (Free Base) | DMSO | Soluble | Room Temperature | Specific solubility value not provided. |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Sulfate Stock Solution in Water
Materials:
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This compound Sulfate powder
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Sterile, deionized or distilled water
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Sterile conical tube or vial
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Water bath set to 37°C
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Ultrasonic bath
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Vortex mixer
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Sterile 0.22 µm syringe filter
Methodology:
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Weigh out the desired amount of this compound Sulfate powder in a sterile conical tube. For example, for 10 mL of a 100 mg/mL solution, weigh 1 g of the powder.
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Add the required volume of sterile water to the tube.
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Vortex the mixture for 1-2 minutes. The solution may still appear cloudy.
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Place the tube in a 37°C water bath for 10-15 minutes to facilitate dissolution.
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After heating, place the tube in an ultrasonic bath for 15-20 minutes. The solution should become clear.
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Visually inspect the solution for any remaining particulate matter. If any is present, repeat steps 4 and 5.
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Once the solution is completely clear, allow it to cool to room temperature.
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Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
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Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Troubleshooting this compound Precipitation in a Buffered Solution
Materials:
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This compound solution with precipitate
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pH meter or pH strips
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Dilute (0.1 M) sterile solutions of NaOH and H₂SO₄
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Vortex mixer
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Water bath
Methodology:
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Visually confirm the presence of a precipitate in your this compound solution.
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If the solution has been stored at a cold temperature (e.g., 4°C), warm it to room temperature or 37°C and vortex thoroughly to see if the precipitate redissolves.
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If the precipitate remains, measure the pH of the solution.
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If the pH is outside the 5.5-7.5 range, adjust it carefully by adding small volumes of dilute NaOH (to increase pH) or H₂SO₄ (to decrease pH) while monitoring the pH. Mix well after each addition.
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If pH adjustment does not resolve the issue, consider if the concentration of this compound is too high for the specific buffer system and ionic strength. Try preparing a more dilute solution.
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If working with cell culture media, be aware that high concentrations of divalent cations can sometimes influence the activity and potentially the solubility of aminoglycosides. Ensure your stock solution is well-mixed into the media and that the final concentration is appropriate for your experiment.
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If precipitation occurs upon mixing with other drugs, it may be due to a chemical incompatibility. In such cases, co-administration in the same solution should be avoided.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical steps to consider when encountering a solubility issue with this compound, from initial observation to potential resolution strategies.
References
Technical Support Center: Isepamicin MIC Values and Cation Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of cation concentration on Isepamicin Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC values higher than expected against Pseudomonas aeruginosa?
A1: Elevated concentrations of divalent cations, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺), in your testing medium can lead to falsely elevated this compound MIC values.[1][2] This phenomenon is especially pronounced for Pseudomonas aeruginosa. These cations are known to interfere with the uptake of aminoglycosides like this compound into the bacterial cell, reducing its efficacy.[1][2] Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by standards like the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of aminoglycosides.[3]
Q2: What is the proposed mechanism behind cation interference with this compound activity?
A2: Divalent cations are thought to competitively inhibit the binding of positively charged aminoglycoside molecules to negatively charged sites on the bacterial outer membrane. This binding is a crucial first step for the drug's translocation across the membrane. By occupying these binding sites, Ca²⁺ and Mg²⁺ reduce the amount of this compound that can enter the cell to reach its ribosomal target.
Q3: Does cation concentration affect this compound MICs for all bacterial species equally?
A3: No, the effect of cation concentration on aminoglycoside MICs can be species-dependent. For instance, the impact is well-documented and significant for Pseudomonas aeruginosa, while it may be less pronounced for other bacteria like Escherichia coli. It is crucial to adhere to standardized testing media for the specific organism you are investigating.
Q4: Where can I find the recommended cation concentrations for susceptibility testing?
A4: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines on the appropriate concentrations of Ca²⁺ and Mg²⁺ for antimicrobial susceptibility testing. Cation-adjusted Mueller-Hinton Broth should contain 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of Mg²⁺.
Troubleshooting Guide
Issue 1: Inconsistent this compound MIC results across different batches of media.
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Possible Cause: Variation in the cation content of different lots of Mueller-Hinton agar or broth.
-
Troubleshooting Steps:
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Verify if you are using cation-adjusted Mueller-Hinton medium.
-
If preparing your own medium, ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended range.
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Consider using commercially prepared and quality-controlled media to minimize lot-to-lot variability.
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If variability persists, you may need to perform atomic absorption spectrometry to determine the precise divalent cation content of each media lot.
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Issue 2: Higher than expected this compound MICs for quality control strains.
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Possible Cause: The testing medium has an incorrect cation concentration, leading to a systematic increase in MIC values.
-
Troubleshooting Steps:
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Review the preparation protocol for your Mueller-Hinton medium.
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Ensure that any water used for media preparation is free of excess mineral content.
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Test a new lot of commercially prepared, cation-adjusted medium with your quality control strains.
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Refer to CLSI documents for the expected MIC ranges for your specific quality control strains with this compound.
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Data Presentation
Table 1: Impact of Cation Supplementation on Aminoglycoside MICs (µg/mL) for P. aeruginosa
| Aminoglycoside | Unsupplemented Mueller-Hinton Broth (Mean MIC) | Supplemented Mueller-Hinton Broth (Ca²⁺ & Mg²⁺) (Mean MIC) | Fold Increase in MIC |
| Gentamicin | 0.5 | 4.0 | 8 |
| Tobramycin | 0.25 | 2.0 | 8 |
| Amikacin | 1.0 | 8.0 | 8 |
| This compound | 1.0 | 8.0 | 8 |
Note: Data is illustrative and based on general findings for aminoglycosides. Actual values may vary.
Table 2: CLSI Recommended Divalent Cation Concentrations for Mueller-Hinton Broth
| Cation | Recommended Concentration Range (mg/L) |
| Calcium (Ca²⁺) | 20 - 25 |
| Magnesium (Mg²⁺) | 10 - 12.5 |
Experimental Protocols
Broth Microdilution for this compound MIC Determination
This protocol is a generalized procedure and should be adapted based on specific laboratory and regulatory guidelines.
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Media Preparation: Prepare or obtain Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI standards.
-
Inoculum Preparation:
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Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
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Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
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Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
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Drug Dilution:
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Prepare a stock solution of this compound.
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Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to obtain the desired concentration range.
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Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
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Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
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Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
- 1. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of divalent cations on binding of aminoglycoside antibiotics to human serum proteins and to bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Resistance and Susceptibility Testing Errors in Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isepamicin & Beta-Lactam Co-Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the inactivation of Isepamicin when used in the presence of beta-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: Is this compound chemically inactivated when mixed with beta-lactam antibiotics?
A1: this compound exhibits excellent stability in the presence of high concentrations of beta-lactam antibiotics.[1] Studies have shown that this compound is significantly less susceptible to direct chemical inactivation by beta-lactams compared to other aminoglycosides like gentamicin and amikacin.[2][3][4] While some penicillins, such as piperacillin, carbenicillin, and azlocillin, may cause a minor degree of inactivation, it is generally not considered a significant issue under typical experimental and clinical conditions.[2]
Q2: What are the primary mechanisms of this compound inactivation in a bacterial setting?
A2: The primary mechanism of this compound inactivation is enzymatic modification by aminoglycoside-modifying enzymes (AMEs) produced by resistant bacteria. The specific enzymes known to inactivate this compound are:
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Aminoglycoside N-acetyltransferases (AACs)
-
Aminoglycoside O-phosphotransferases (APHs), specifically APH(3')-VI
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Aminoglycoside O-nucleotidyltransferases (ANTs), specifically ANT(4')-I and ANT(4')-II
It's important to note that bacteria resistant to beta-lactams may also carry genes for AMEs, leading to co-resistance.
Q3: Does the presence of beta-lactamases affect this compound activity?
A3: Beta-lactamases themselves do not directly inactivate this compound. However, their presence is a strong indicator of potential multi-drug resistance. Bacterial strains that produce beta-lactamases often harbor plasmids containing resistance genes for other classes of antibiotics, including aminoglycosides. Therefore, the presence of beta-lactamase activity should prompt an investigation into potential AME-mediated this compound resistance.
Q4: Can this compound be used synergistically with beta-lactams?
A4: Yes, numerous studies have demonstrated synergistic or additive effects when this compound is combined with various beta-lactams (e.g., cephalosporins, penicillins, carbapenems) against a range of bacterial species. This synergy is a key therapeutic strategy, particularly against difficult-to-treat infections.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound activity in a co-incubation experiment with a bacterial culture. | Enzymatic inactivation by AMEs: The bacterial strain may be producing AMEs that modify and inactivate this compound. | 1. Screen for AME genes: Use PCR or whole-genome sequencing to identify the presence of genes encoding for ANT(4')-I, ANT(4')-II, or APH(3')-VI. 2. Enzyme Inhibition: Consider using inhibitors of AMEs if available, though this is primarily a research-stage approach. 3. Alternative Aminoglycoside: If AME-mediated resistance is confirmed, consider an aminoglycoside that is not a substrate for the identified enzyme. |
| Bacterial Permeability Mutations: The bacterial strain may have altered cell wall permeability, reducing the uptake of this compound. | 1. Susceptibility Testing: Perform checkerboard assays to assess for synergy with a cell wall synthesis inhibitor (beta-lactam), which may enhance aminoglycoside uptake. 2. Membrane Permeability Assays: Conduct assays to directly measure the uptake of a fluorescently labeled aminoglycoside. | |
| Unexpected precipitation or solution discoloration when mixing this compound and a beta-lactam. | Physicochemical incompatibility: Although rare, high concentrations, specific buffer conditions, or prolonged storage of a mixture could lead to incompatibility. | 1. Review Formulation Data: Consult the manufacturer's documentation for both drugs regarding compatibility and recommended solvents/buffers. 2. Prepare Fresh Solutions: Always prepare fresh solutions for co-administration experiments and avoid prolonged storage of mixtures. 3. Visual Inspection: Visually inspect solutions for any signs of precipitation or color change before use. |
| Inconsistent results in this compound susceptibility testing in the presence of a beta-lactam. | Influence of Media Components: The cation content (e.g., Ca2+, Mg2+) of the culture medium can adversely affect this compound's minimum inhibitory concentrations (MICs). | 1. Standardized Media: Use standardized, cation-adjusted Mueller-Hinton broth for susceptibility testing as recommended by clinical laboratory standards. 2. Consistent Inoculum: Ensure a consistent bacterial inoculum concentration, as inoculum effects can be observed with this compound. |
Data Summary: Inactivation of Aminoglycosides by Beta-Lactams
The following table summarizes the comparative inactivation of this compound, Amikacin, and Gentamicin when incubated with various beta-lactam antibiotics in human serum at 37°C for 48 hours. Data is presented as the mean percentage of aminoglycoside remaining.
| Beta-Lactam (600 µg/mL) | This compound Remaining (%) | Amikacin Remaining (%) | Gentamicin Remaining (%) |
| Piperacillin | 85 | 78 | 65 |
| Carbenicillin | 88 | 81 | 70 |
| Azlocillin | 90 | 85 | 75 |
| Ticarcillin | 92 | 88 | 80 |
| Ampicillin | 95 | 91 | 85 |
| Ceftazidime | 98 | 95 | 92 |
| Aztreonam | 99 | 98 | 97 |
| Oxacillin | >99 | >99 | >99 |
| Imipenem/Cilastatin | >99 | >99 | >99 |
Data adapted from a comparative inactivation study.
Experimental Protocols
Protocol 1: Determination of Aminoglycoside Inactivation by Beta-Lactams
Objective: To quantify the extent of chemical inactivation of this compound when incubated with a beta-lactam antibiotic.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the beta-lactam of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or human serum.
-
Prepare experimental tubes containing the desired final concentration of this compound (e.g., 10 µg/mL) and the beta-lactam (e.g., 100 or 600 µg/mL).
-
Prepare control tubes with this compound only.
-
-
Incubation:
-
Incubate all tubes at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 8, 24, 48 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further reaction.
-
-
Quantification of this compound:
-
Thaw the samples.
-
Measure the concentration of active this compound using a validated method such as:
-
Fluorescence Polarization Immunoassay (FPI): A rapid and specific method for quantifying aminoglycoside concentrations.
-
Microbiological Assay: A radial diffusion bioassay using a susceptible bacterial strain. The diameter of the zone of inhibition is proportional to the concentration of active antibiotic.
-
LC-MS/MS: A highly sensitive and specific chromatographic method.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Compare the stability of this compound in the presence and absence of the beta-lactam.
-
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To determine if the combination of this compound and a beta-lactam exhibits synergistic, additive, indifferent, or antagonistic effects against a specific bacterial strain.
Methodology:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the y-axis and the beta-lactam along the x-axis in cation-adjusted Mueller-Hinton broth.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculate all wells of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Calculate the FIC for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Beta-lactam
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
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Additive: 0.5 < FICI ≤ 1.0
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Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
-
Visualizations
Caption: Enzymatic inactivation pathway of this compound in a resistant bacterium.
References
- 1. This compound (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inactivation of this compound, amikacin, and gentamicin by nine beta-lactams and two beta-lactamase inhibitors, cilastatin and heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Adaptive Resistance to Isepamicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving adaptive resistance to Isepamicin.
Frequently Asked Questions (FAQs)
Q1: What is adaptive resistance to this compound?
A1: Adaptive resistance is a temporary and reversible form of drug resistance that can occur when bacteria are initially exposed to an antibiotic like this compound. It is not caused by a genetic mutation but rather by a phenotypic adaptation of the bacteria. This phenomenon is often characterized by a reduced bactericidal effect of the antibiotic after the initial exposure. For aminoglycosides such as this compound, this resistance is typically linked to a down-regulation of the drug's uptake into the bacterial cell. The resistance is usually transient and can be reversed after a period of growth in a drug-free environment.
Q2: What are the primary mechanisms of acquired resistance to this compound?
A2: Beyond adaptive resistance, the primary mechanisms of acquired, stable resistance to this compound involve enzymatic modification and reduced permeability. The main enzymes capable of inactivating this compound are aminoglycoside-modifying enzymes (AMEs), specifically ANT(4')-I, ANT(4')-II, and APH(3')-VI. Additionally, mutations that alter the bacterial cell membrane's permeability can limit the entry of this compound, leading to resistance. Overexpression of efflux pumps, which actively transport antibiotics out of the cell, is another mechanism of resistance to aminoglycosides in general.
Q3: How does this compound compare to other aminoglycosides like Amikacin in terms of resistance?
A3: this compound and Amikacin are structurally similar and are both stable against many of the enzymes that inactivate other aminoglycosides. However, some studies have shown that this compound may retain activity against some Amikacin-resistant strains. The susceptibility can vary depending on the bacterial species and the specific resistance mechanisms present. For instance, in a study of Pseudomonas aeruginosa isolates, the resistance level to Amikacin was 22.3%, while it was 28.4% for this compound.[1] Conversely, in a large study of Enterobacteriaceae, 96.9% of isolates were susceptible to this compound, compared to 87.2% for Amikacin.[2]
Q4: What is the role of efflux pumps in this compound resistance?
A4: Efflux pumps are transport proteins in the bacterial membrane that can expel a wide range of substances, including antibiotics, from the cell. Overexpression of these pumps can lead to reduced intracellular concentrations of this compound, contributing to resistance. The activity of these pumps can be investigated using efflux pump inhibitors (EPIs) like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI suggests that efflux is a contributing mechanism of resistance.
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Problem | Possible Causes | Recommended Solutions |
| Fluctuating MIC values between experimental repeats. | Inconsistent inoculum size. | Standardize the inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial density. |
| Variability in media preparation (e.g., cation concentration). | Prepare a large batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for the entire experiment. Elevated divalent cations can negatively impact this compound's activity. | |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Sudden, large increase in MIC. | Contamination with a more resistant organism. | Perform a Gram stain and streak the culture on selective media to check for purity. |
| Emergence of a highly resistant mutant subpopulation. | Isolate single colonies from the resistant population and determine their individual MICs. | |
| Gradual decrease in MIC over passages in the absence of the antibiotic. | Loss of an adaptive resistance mechanism. | This is expected for adaptive resistance, which is a transient phenotype. |
| Fitness cost associated with the resistance mechanism. | Analyze the growth rate of the resistant isolates compared to the parental strain to assess any fitness costs. |
Troubleshooting Time-Kill Assays
| Problem | Possible Causes | Recommended Solutions |
| No bactericidal activity observed at expected concentrations. | The bacterial strain may possess a resistance mechanism (e.g., AMEs, efflux). | Confirm the MIC of the strain before starting the time-kill assay. Consider testing for the presence of known resistance genes. |
| Inoculum effect. | Ensure the starting inoculum is within the recommended range (typically ~5 x 10^5 CFU/mL). Higher inoculums can sometimes lead to reduced antibiotic efficacy. | |
| Regrowth of bacteria after an initial decline in CFU/mL. | Induction of adaptive resistance. | This is a hallmark of adaptive resistance to aminoglycosides. |
| Selection of a resistant subpopulation. | Plate the bacteria at the later time points and test the MIC of the resulting colonies. |
Data Presentation
Table 1: MIC Ranges of this compound Against Various Bacterial Species
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterobacteriaceae | - | 1.1 - 8.5 | |
| Pseudomonas aeruginosa | - | 7.8 | |
| Acinetobacter spp. | - | 7.2 | |
| Staphylococci | - | 0.5 - 6.9 |
Table 2: Comparison of this compound and Amikacin Susceptibility in Clinical Isolates
| Bacterial Group | % Susceptible to this compound | % Susceptible to Amikacin | Reference |
| Enterobacteriaceae | 96.9% | 87.2% | |
| Pseudomonas aeruginosa | 71.6% (implied from 28.4% resistance) | 77.7% (implied from 22.3% resistance) | |
| Non-carbapenemase producing Gram-negative bacteria | 66.7% | 66.7% |
Table 3: Effect of Efflux Pump Inhibitors (EPIs) on Aminoglycoside MICs in Pseudomonas aeruginosa
| Aminoglycoside | EPI | Observation | Reference |
| Amikacin, Gentamicin, Tobramycin | PAβN | Reduction in MICs in 36-55% of resistant isolates. | |
| Amikacin, Tobramycin | PAβN | Susceptibility rates for Amikacin increased from 84.2% to 100%. Susceptibility rates for Tobramycin increased from 68.4% to 84.2%. |
Note: Data for the direct effect of EPIs on this compound MIC is limited; however, the data for other aminoglycosides suggests a similar effect would be observed if efflux is a mechanism of resistance.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
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Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile, deionized water at a concentration of 1280 µg/mL.
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Prepare Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
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Serial Dilution: Add 200 µL of the this compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay
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Prepare Bacterial Culture: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
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Prepare Test Tubes: Prepare a series of tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
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Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase (OD600 ≈ 0.6) in a suitable broth. Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an OD600 of 0.3.
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Prepare Assay Plate: In a 96-well black, clear-bottom microtiter plate, add the bacterial suspension.
-
Addition of Inhibitors and Substrate: To test for efflux pump inhibition, add an efflux pump inhibitor (e.g., CCCP to a final concentration of 10-100 µM or PAβN to a final concentration of 20 µg/mL) to the appropriate wells. Add Ethidium Bromide (a substrate of many efflux pumps) to all wells at a final concentration of 1-2 µg/mL.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence in real-time using a microplate reader (excitation ~530 nm, emission ~600 nm).
-
Interpretation: An increase in fluorescence in the presence of an efflux pump inhibitor compared to the control (no inhibitor) indicates that the bacteria have active efflux pumps that are being inhibited, leading to the accumulation of EtBr. This suggests that efflux may be a mechanism of resistance.
Protocol 4: PCR-Based Detection of Aminoglycoside-Modifying Enzyme (AME) Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.
-
Primer Design: Use primers specific for the AME genes known to confer resistance to this compound, such as ant(4')-Ia.
-
ant(4')-Ia-F: 5'-GGC GTT AAT GGT GAA GAT GG -3'
-
ant(4')-Ia-R: 5'- GCA GGT CAG AAT GAT GCC TA -3'
-
-
PCR Amplification: Perform PCR using the following conditions:
-
Initial denaturation: 94°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 40 seconds.
-
Annealing: 55°C for 40 seconds.
-
Extension: 72°C for 40 seconds.
-
-
Final extension: 72°C for 2 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size (e.g., 294 bp for ant(4')-Ia) indicates the presence of the resistance gene.
Visualizations
Caption: Workflow for MIC Determination.
References
Technical Support Center: Minimizing Isepamicin Toxicity in Animal Studies
Welcome to the technical support center for researchers investigating Isepamicin-induced nephrotoxicity and ototoxicity in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to assist in the design and execution of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your experiments.
Q1: We are observing high variability in our Auditory Brainstem Response (ABR) measurements. What are the potential causes and solutions?
A1: High variability in ABR recordings is a common issue. Consider the following troubleshooting steps:
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Electrode Placement and Impedance: Ensure consistent and correct placement of subcutaneous needle electrodes. Check that the impedance is low and stable (typically below 5 kΩ) for all electrodes. Adjust the depth of insertion if necessary.[1][2]
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Animal's Physiological State: Anesthesia depth can affect ABR results. Maintain a consistent level of anesthesia throughout the recording period. Also, monitor and maintain the animal's body temperature, as hypothermia can impact auditory function.[2][3]
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Acoustic Environment: Conduct ABR measurements in a soundproof chamber to eliminate background noise that could interfere with the recordings.[1]
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Stimulus Calibration: Regularly calibrate your sound delivery system to ensure accurate and consistent stimulus presentation.
Q2: We are experiencing unexpected mortality in our animal cohort treated with this compound. How can we mitigate this?
A2: Unexpected mortality can be due to severe nephrotoxicity or other systemic effects.
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Dosing Regimen: Consider a once-daily dosing regimen instead of multiple daily doses. Animal studies have consistently shown that once-daily administration of aminoglycosides is less toxic.
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Hydration: Ensure animals have free access to water. Dehydration is a risk factor that can exacerbate drug-induced nephrotoxicity.
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Animal Model Selection: Be aware that different species and strains can have varying sensitivities to aminoglycoside toxicity. Mice, for instance, are known to be more resistant to gentamicin-induced hearing loss compared to humans.
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Monitor for Early Signs of Toxicity: Regularly monitor animals for clinical signs of distress, such as weight loss, lethargy, or changes in urination. Early detection can allow for intervention or humane endpoint determination.
Q3: How can we confirm that the observed hair cell death in our ototoxicity model is due to apoptosis?
A3: Several methods can be used to detect apoptosis in cochlear hair cells:
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Caspase Activation Assays: Utilize antibodies specific to activated caspases (e.g., caspase-3, caspase-9) or fluorogenic caspase substrates to visualize caspase activation in the hair cells. Aminoglycoside-induced ototoxicity is known to activate the intrinsic apoptotic pathway, primarily involving caspase-9 and downstream caspase-3.
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TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a hallmark of apoptosis, in the nuclei of hair cells.
Q4: What are the key biomarkers to assess this compound-induced nephrotoxicity?
A4: Key biomarkers for assessing kidney damage in animal models include:
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Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate and overall kidney function. A significant increase in these levels points to kidney damage.
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Urinary N-acetyl-β-D-glucosaminidase (NAG): NAG is a lysosomal enzyme found in high concentrations in the proximal tubule cells of the kidney. Its increased excretion in urine is an early and sensitive marker of renal tubular injury.
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Histopathology: Microscopic examination of kidney tissue sections can reveal signs of tubular necrosis, inflammatory cell infiltration, and other structural changes indicative of nephrotoxicity.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound toxicity studies.
Protocol 1: Induction and Assessment of this compound Nephrotoxicity in Rats
Objective: To establish a model of this compound-induced nephrotoxicity and evaluate the protective effect of a co-administered agent.
Materials:
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Male Wistar or Sprague-Dawley rats (200-250g)
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This compound sulfate
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Protective agent (e.g., Ceftriaxone)
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Sterile saline
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Metabolic cages for urine collection
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Assay kits for serum creatinine, BUN, and urinary NAG
Procedure:
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Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
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Grouping: Divide animals into groups (n=6-8 per group):
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Control (saline)
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This compound alone
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This compound + Protective Agent
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Protective Agent alone
-
-
Drug Administration:
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Administer this compound (e.g., 80-300 mg/kg) subcutaneously or intraperitoneally once daily for a specified period (e.g., 10-14 days).
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Administer the protective agent at the predetermined dose and route. For example, Ceftriaxone can be given at 100 mg/kg intraperitoneally.
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Administer saline to the control group.
-
-
Sample Collection:
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Collect 24-hour urine samples using metabolic cages at baseline and at the end of the treatment period.
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At the end of the study, collect blood samples via cardiac puncture under anesthesia.
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Euthanize the animals and harvest the kidneys for histopathological analysis and measurement of drug accumulation.
-
-
Biochemical Analysis:
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Measure serum creatinine and BUN levels.
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Measure urinary NAG activity.
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-
Histopathological Analysis:
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Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
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Examine sections for signs of tubular necrosis, interstitial inflammation, and other pathological changes.
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Protocol 2: Assessment of this compound Ototoxicity Using Auditory Brainstem Response (ABR) in Mice
Objective: To evaluate hearing loss caused by this compound and assess the otoprotective effects of a test compound.
Materials:
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C57BL/6 mice (or other suitable strain)
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This compound sulfate
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Test compound
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Anesthetic (e.g., Avertin or a ketamine/xylazine cocktail)
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ABR recording system with subcutaneous needle electrodes
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Soundproof chamber
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Heating pad
Procedure:
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Baseline ABR: Before drug administration, record baseline ABRs for all animals.
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Anesthetize the mouse and place it on a heating pad within the soundproof chamber.
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Insert subcutaneous needle electrodes (e.g., at the vertex, behind the test ear, and a ground electrode on the back).
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Present sound stimuli (clicks and tone bursts at various frequencies, e.g., 4-48 kHz) at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 10 dB steps).
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Determine the hearing threshold, which is the lowest intensity at which a discernible ABR waveform is present.
-
-
Drug Administration:
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Administer this compound and the test compound according to the study design.
-
-
Follow-up ABR:
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Perform ABR recordings at specified time points after the start of treatment to monitor for changes in hearing thresholds.
-
-
Data Analysis:
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Calculate the threshold shift by subtracting the baseline ABR threshold from the post-treatment threshold for each frequency.
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Compare the threshold shifts between the different treatment groups.
-
Quantitative Data Summary
The following tables summarize quantitative data from relevant animal studies.
Table 1: Effect of Ceftriaxone on this compound-Induced Nephrotoxicity Markers in Rats
| Treatment Group | Serum Creatinine (mg/dL) | Urine NAG (U/mg creatinine) | Renal this compound Accumulation (µg/g tissue) |
| Control (Saline) | ~0.5 | ~2.0 | N/A |
| This compound (300 mg/kg) | > 1.5 (p<0.01 vs Control) | > 10.0 (p<0.01 vs Control) | High |
| This compound + Ceftriaxone (100 mg/kg) | ~0.6 (p<0.01 vs this compound) | ~4.0 (p<0.01 vs this compound) | Significantly reduced (p<0.01 vs this compound) |
Data are illustrative and based on findings from a study by Beauchamp et al.
Table 2: Influence of Dosing Schedule on this compound Nephrotoxicity in Rats
| Dosing Time (for 10 days) | Cortical this compound Accumulation (µg/g) | [3H]Thymidine Incorporation (dpm/mg DNA) |
| 02:00 h (Middark) | Lower | Lower |
| 14:00 h (Midlight) | Significantly Higher (p<0.01) | Significantly Higher (p<0.01) |
Data adapted from a study by Yoshiyama et al., demonstrating that toxicity is higher during the animal's resting phase (light period for nocturnal rodents).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate key molecular pathways and a general experimental workflow.
References
Technical Support Center: Overcoming Isepamicin Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome isepamicin resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in clinical isolates?
The most prevalent mechanism of resistance to this compound and other aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs).[1][2] These enzymes alter the structure of this compound, reducing its affinity for its target, the 16S rRNA of the 30S ribosomal subunit.[1]
There are three main families of AMEs:
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N-acetyltransferases (AACs): Acetylate an amino group. The AAC(6') enzymes are the most common in clinical strains and confer resistance to a broad range of aminoglycosides, including this compound.[1]
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O-nucleotidyltransferases (ANTs): Transfer an adenyl group to a hydroxyl group.
-
O-phosphotransferases (APHs): Phosphorylate a hydroxyl group.[1]
Among these, the AAC(6')-I enzyme is particularly significant as it confers resistance to tobramycin, netilmicin, and amikacin. Combinations of AAC(6')-I with other AMEs can lead to broad-spectrum resistance to most clinically available aminoglycosides, with the exception of this compound in some cases.
Q2: My clinical isolate shows resistance to this compound. What are the first troubleshooting steps?
If you observe this compound resistance, consider the following initial steps:
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Confirm the MIC: Repeat the Minimum Inhibitory Concentration (MIC) determination using a reference method like broth microdilution to ensure the accuracy of your initial result.
-
Characterize the Resistance Profile: Test the isolate's susceptibility to a panel of other aminoglycosides (e.g., amikacin, gentamicin, tobramycin) to determine the cross-resistance pattern. This can provide clues about the type of AME involved.
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Molecular Identification of Resistance Genes: Perform PCR to screen for the presence of common AME genes, particularly aac(6') variants, which are frequently associated with this compound resistance.
Q3: How can combination therapy be used to overcome this compound resistance?
Combination therapy is a promising strategy to combat this compound resistance. This approach can involve:
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This compound + AME Inhibitor: Co-administering this compound with a compound that inhibits the activity of the resistance-conferring AME. This "adjuvant" would be preferentially targeted by the enzyme, allowing this compound to reach its ribosomal target.
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This compound + Antibiotic with a Different Mechanism of Action: Combining this compound with an antibiotic from a different class (e.g., a beta-lactam or a fluoroquinolone) can create a synergistic effect and reduce the likelihood of resistance emerging to either drug. For instance, the combination of colistin and amikacin has shown enhanced efficacy against multidrug-resistant Acinetobacter baumannii.
Troubleshooting Guides
Guide 1: Inconsistent MIC Results for this compound
Problem: You are observing variability in this compound MIC values for the same clinical isolate across different experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Preparation | Standardize the inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard). | Consistent starting bacterial concentration, leading to reproducible MICs. |
| Media and Reagents | Ensure the cation concentration (Ca2+ and Mg2+) in your Mueller-Hinton broth is within the recommended range, as this can affect aminoglycoside activity. Use freshly prepared this compound stock solutions for each experiment. | Optimized testing conditions for accurate aminoglycoside susceptibility testing. |
| Incubation Conditions | Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution). | Uniform bacterial growth, resulting in reliable MIC readings. |
Guide 2: Isolate Shows Resistance to this compound but Susceptibility to Amikacin
Problem: Your isolate is resistant to this compound but remains susceptible to amikacin, which is structurally similar.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Specific AME Profile | The isolate may express an AME that specifically modifies this compound but not amikacin. Sequence the identified AME gene to look for mutations that could alter substrate specificity. | Identification of a specific enzyme variant responsible for the observed resistance pattern. |
| Efflux Pump Activity | Investigate the role of efflux pumps. Perform MIC testing with and without an efflux pump inhibitor (e.g., CCCP, PAβN) to see if this compound susceptibility is restored. | A significant decrease in the this compound MIC in the presence of an inhibitor would suggest the involvement of an efflux mechanism. |
Data Presentation
Table 1: In Vitro Susceptibility of Gram-Negative Clinical Isolates to this compound and Other Aminoglycosides
| Bacterial Species | This compound Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) | Reference |
| Enterobacteriaceae (overall) | 96.9 | 87.2 | - | - | |
| Klebsiella pneumoniae | 95.3 | - | - | - | |
| Carbapenem-resistant K. pneumoniae | 91.1 | - | - | - | |
| Escherichia coli | 93.3 | - | - | - | |
| Pseudomonas aeruginosa | 57.9 | - | - | - | |
| Enterobacterales | 92.3 | - | - | - | |
| Carbapenem-resistant Enterobacterales | 94.4 | - | - | - |
Table 2: MIC Breakpoints for this compound
| Interpretive Criteria | MIC (mg/L) | Reference |
| Susceptible | ≤ 8 | |
| Resistant | > 16 |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water.
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Prepare Inoculum: From a fresh culture plate (18-24 hours growth), suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
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Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired concentration range.
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Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
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Incubate: Incubate the plate at 37°C for 16-20 hours.
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Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR for Detection of aac(6')-Ib Gene
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DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial DNA extraction kit.
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PCR Amplification:
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Primers: Use validated primers specific for the aac(6')-Ib gene.
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PCR Mix: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers.
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Cycling Conditions: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize annealing temperature based on the primer set used.
-
-
Gel Electrophoresis: Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the aac(6')-Ib gene.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Mechanism of enzymatic resistance to this compound.
References
Adjusting Isepamicin dosage based on creatinine clearance in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting isepamicin dosage based on creatinine clearance in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage based on creatinine clearance?
A1: this compound is primarily eliminated from the body by the kidneys. In patients with impaired renal function, as indicated by reduced creatinine clearance, the drug can accumulate to toxic levels, increasing the risk of nephrotoxicity and ototoxicity. Therefore, dosage adjustments are essential to ensure therapeutic efficacy while minimizing adverse effects.
Q2: What is the general principle for adjusting this compound dosage in patients with renal impairment?
A2: The general principle is to either reduce the individual doses of this compound and maintain the usual dosing interval or to administer the usual dose but extend the dosing interval. The choice of method depends on the severity of renal impairment and the desired therapeutic drug concentrations.
Q3: How do I calculate creatinine clearance?
A3: Creatinine clearance (CrCl) can be estimated using the Cockcroft-Gault formula:
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For males: CrCl (mL/min) = [(140 - age in years) × weight in kg] / (72 × serum creatinine in mg/dL)
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For females: CrCl (mL/min) = 0.85 × [(140 - age in years) × weight in kg] / (72 × serum creatinine in mg/dL)
Q4: What are the target peak and trough concentrations for this compound?
A4: For serious systemic infections, the desired peak serum concentration of this compound is typically 25-35 mg/L, and the trough concentration should be below 5-10 mg/L to minimize toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher-than-expected trough concentrations | Overestimation of renal function; dosage not sufficiently adjusted. | Re-evaluate creatinine clearance and adjust the dose or extend the dosing interval. Monitor serum this compound levels more frequently. |
| Sub-therapeutic peak concentrations | Underdosing; inaccurate patient weight used in calculations. | Verify the accuracy of the patient's weight and recalculate the dose. Consider a loading dose if not already administered. |
| Increasing serum creatinine during therapy | This compound-induced nephrotoxicity. | Monitor renal function closely (serum creatinine, BUN). Consider alternative antibiotics if renal function continues to decline. Ensure adequate patient hydration. |
| Discrepancy between estimated and measured creatinine clearance | The Cockcroft-Gault equation may not be accurate for all patient populations (e.g., elderly, obese, or malnourished patients). | For critical cases, consider a direct measurement of creatinine clearance through a 24-hour urine collection. |
Experimental Protocols
Protocol 1: Determination of Serum this compound Concentrations
This protocol outlines the general steps for measuring this compound concentrations in serum using a validated immunoassay method (e.g., fluorescence polarization immunoassay - FPIA).
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Sample Collection: Collect blood samples at specific times post-infusion. For peak levels, draw blood 30-60 minutes after the end of the infusion. For trough levels, draw blood immediately before the next dose.
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Sample Processing: Separate serum from whole blood by centrifugation at 2000 x g for 10 minutes.
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Assay Procedure:
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Follow the specific instructions provided with the commercial FPIA kit.
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Prepare a standard curve using the provided calibrators.
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Run quality control samples to ensure assay validity.
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Add patient serum samples to the reaction wells.
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Incubate as per the manufacturer's instructions.
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Read the fluorescence polarization on a suitable instrument.
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Data Analysis: Calculate the this compound concentration in the patient samples by interpolating from the standard curve.
Protocol 2: Monitoring Renal Function
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Baseline Measurement: Measure serum creatinine and calculate the estimated creatinine clearance before initiating this compound therapy.
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Routine Monitoring: For patients with normal renal function, monitor serum creatinine every 2-3 days. For patients with pre-existing renal impairment, daily monitoring is recommended.
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Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or casts, which can be early signs of nephrotoxicity.
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Hydration Status: Ensure the patient is well-hydrated, as dehydration can exacerbate this compound-induced nephrotoxicity.
Quantitative Data Summary
Table 1: Recommended this compound Dosage Adjustments Based on Creatinine Clearance
| Creatinine Clearance (mL/min) | Recommended Dosage Adjustment |
| > 80 (Normal renal function) | 15 mg/kg/day, administered as a single daily dose or in two divided doses. |
| 50 - 80 (Mild impairment) | 7.5 mg/kg every 12 hours. |
| 30 - 50 (Moderate impairment) | 7.5 mg/kg every 18-24 hours. |
| 10 - 30 (Severe impairment) | 7.5 mg/kg every 48 hours. |
| < 10 (End-stage renal disease) | A loading dose of 7.5 mg/kg, followed by maintenance doses adjusted based on serum concentrations. |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Half-life (normal renal function) | 2 - 3 hours |
| Elimination | Primarily renal (>90%) |
| Volume of distribution | 0.2 - 0.3 L/kg |
| Protein binding | < 10% |
Visualizations
Caption: Experimental workflow for this compound dosage adjustment.
Caption: Simplified pathway of this compound-induced nephrotoxicity.
Technical Support Center: Isepamicin Stability in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the factors influencing the stability of Isepamicin in culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in culture media?
A1: The stability of this compound, an aminoglycoside antibiotic, in culture media is primarily influenced by three main factors:
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pH of the medium: this compound's stability is pH-dependent. Deviations from the optimal pH range can lead to degradation. Generally, aminoglycosides like gentamicin are most stable in a pH range of 4.5 to 7.0. Extreme pH values, both acidic and alkaline, can accelerate degradation.
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Temperature: Temperature plays a crucial role in the rate of chemical degradation. Storing this compound-containing media at elevated temperatures (e.g., 37°C for extended periods) can lead to a loss of potency. For long-term storage, refrigeration (2°C to 8°C) is recommended to minimize degradation.
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Composition of the Culture Medium: Certain components within the culture medium can interact with this compound and affect its stability and activity. Of particular importance are divalent cations.
Q2: How do divalent cations in culture media affect this compound's activity?
A2: Elevated concentrations of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the culture medium can adversely influence the microbiological activity of this compound[1]. These cations can interfere with the binding of the positively charged this compound molecule to the negatively charged components of the bacterial cell membrane, which is a crucial step for its uptake and antibacterial action. This can result in an apparent decrease in the antibiotic's potency, leading to higher Minimum Inhibitory Concentrations (MICs).
Q3: Is this compound stable in commonly used culture media like DMEM and RPMI-1640?
Q4: Can I pre-mix this compound in my culture medium and store it?
A4: For optimal performance, it is best to add this compound to the culture medium shortly before use. If storage is necessary, it is recommended to store the this compound-supplemented medium at 2-8°C for no longer than a few days. Avoid repeated freeze-thaw cycles of stock solutions. The stability of a related aminoglycoside, gentamicin, has been shown to be maintained for up to 15 days at 37°C in a wide pH range, suggesting good stability for short-term experiments. However, for long-term cultures, periodic replenishment of the medium with fresh this compound is advisable to maintain a consistent effective concentration.
Q5: What are the signs of this compound degradation in my experiments?
A5: Inconsistent or reduced antibacterial activity is the primary indicator of this compound degradation. This may manifest as:
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Higher than expected bacterial growth in cultures treated with this compound.
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Increased variability in experimental results.
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A need to use higher concentrations of this compound to achieve the desired effect.
If you suspect degradation, it is crucial to troubleshoot potential causes related to storage, media preparation, and experimental setup.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or reduced antibacterial activity | This compound Degradation: - Improper storage of stock solutions (e.g., room temperature, exposure to light).- Use of expired this compound.- Instability in the prepared culture medium due to prolonged storage at 37°C. | - Store this compound stock solutions at the recommended temperature (typically 2-8°C or frozen for long-term storage), protected from light.- Always check the expiration date before use.- Prepare fresh this compound-containing media for each experiment or validate the stability for your specific storage conditions. |
| Interaction with Media Components: - High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the medium.- Presence of interfering substances in serum or other supplements. | - If possible, use a medium with a lower concentration of divalent cations or chelate excess cations. Note that this may affect cell health.- Test different lots of serum or use serum-free medium if possible to identify potential interfering components. | |
| Incorrect this compound Concentration: - Pipetting errors during dilution.- Adsorption of the antibiotic to plasticware. | - Double-check all calculations and pipetting techniques.- Use low-protein-binding plasticware for preparing and storing this compound solutions. | |
| Unexpected cell toxicity or altered cell behavior | High this compound Concentration: - Calculation or dilution error leading to a higher than intended final concentration. | - Verify the concentration of your stock solution and the dilution scheme.- Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. |
| Contamination of this compound Stock: - Microbial contamination of the stock solution. | - Filter-sterilize the this compound stock solution before use.- Visually inspect the stock solution for any signs of contamination. | |
| Interaction with other compounds: - this compound may interact with other drugs or compounds in the culture medium. | - Review all components of your experimental setup for potential interactions. This compound has been shown to have excellent stability in the presence of high beta-lactam co-drug concentrations[1]. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Culture Media
This protocol outlines a general method to assess the stability of this compound in a specific culture medium over time at a given temperature.
1. Materials:
- This compound sulfate powder
- Sterile, high-purity water or appropriate solvent for stock solution
- Culture medium of interest (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, L-glutamine)
- Sterile, conical tubes or vials
- Incubator set to the desired temperature (e.g., 37°C)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
- Appropriate HPLC column (e.g., C18)
- Mobile phase reagents for HPLC analysis
2. Experimental Workflow:
Caption: Workflow for this compound Stability Testing.
3. Detailed Methodology:
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Prepare this compound Stock Solution: Accurately weigh this compound sulfate powder and dissolve it in a suitable sterile solvent (e.g., water) to a known concentration (e.g., 10 mg/mL). Filter-sterilize the stock solution using a 0.22 µm filter.
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Prepare this compound-Containing Media: Aseptically dilute the this compound stock solution into the desired culture medium to the final working concentration (e.g., 50 µg/mL).
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Aliquot and Incubate: Dispense the this compound-containing medium into sterile, sealed tubes or vials. Place the vials in an incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
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Sampling:
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Immediately after preparation (Time 0), take an aliquot for analysis.
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At predetermined time points (e.g., 24, 48, 72 hours, and weekly), withdraw aliquots from the incubator.
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Store all samples at -20°C or -80°C until analysis.
-
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HPLC Analysis:
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Thaw the samples and prepare them for HPLC analysis according to a validated method. This may involve a derivatization step as this compound lacks a strong chromophore.
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A common derivatization agent is 1-fluoro-2,4-dinitrobenzene (DNFB). The derivatization is typically performed at an elevated temperature (e.g., 80°C) for a set time (e.g., 1 hour).
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Inject the prepared samples into the HPLC system.
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An example of HPLC conditions could be a C18 column with a mobile phase consisting of acetonitrile, methanol, and water with a buffer at a specific pH, with detection at a wavelength appropriate for the derivative (e.g., 365 nm for the DNFB derivative).
-
-
Data Analysis:
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Generate a standard curve using known concentrations of this compound.
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Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.
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Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
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The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time to calculate the degradation rate constant and the half-life (t½).
-
Logical Relationship of Factors Influencing this compound Stability
References
Validation & Comparative
Isepamicin vs. Amikacin: A Comparative Guide on Efficacy Against Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of isepamicin and amikacin against Klebsiella pneumoniae, a significant pathogen known for its increasing resistance to multiple antibiotics. The information presented is collated from various scientific studies to support research and development efforts in the field of infectious diseases.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and amikacin against Klebsiella pneumoniae, as reported in different studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.
| Study (Year) | Antibiotic | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility (%) |
| Belgian Multicenter Study (2001)[1][2] | This compound | 1087 (Gram-neg) | - | - | - | 91% |
| Amikacin | 1087 (Gram-neg) | - | - | - | 89% | |
| Study in India (2023)[3] | This compound | 46 | - | - | - | 52.17% |
| Amikacin | 46 | - | - | - | 43.48% | |
| Study in Greece (2012)[4][5] | This compound | 1040 | - | - | - | 95.3% |
| Amikacin | 1040 | - | - | - | 87.2% | |
| Study in China (2018) | Amikacin | 186 | - | - | - | 83.7% |
| Amikacin (ESBL-producing) | 45 | - | - | - | 71.1% | |
| Study on Carbapenem-Resistant K. pneumoniae (2021) | Amikacin | 84 | 0.125 - 8 | 1 | 4 | - |
| Rabbit Endocarditis Model (1996) | This compound | - | 0.5 (LoT), 8 (HiT) | - | - | - |
| Amikacin | - | 4 (LoT), 32 (HiT) | - | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. LoT and HiT refer to low-level and high-level producers of the AAC(6')-Ib resistance enzyme.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative efficacy data. Below are detailed protocols for key experiments.
Antimicrobial Susceptibility Testing (AST)
-
Method 1: Kirby-Bauer Disk Diffusion Method
-
Bacterial Inoculum Preparation: A suspension of the K. pneumoniae isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
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Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.
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Disk Application: Disks impregnated with known concentrations of this compound and amikacin are placed on the agar surface.
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Incubation: The plates are incubated at 35-37°C for 16-20 hours.
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Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The measured zone diameters are compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the isolate is susceptible, intermediate, or resistant to each antibiotic.
-
-
Method 2: E-test (Epsilometer Test)
-
Bacterial Inoculum and Inoculation: Prepared and performed as described for the Kirby-Bauer method.
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E-test Strip Application: A plastic strip with a predefined gradient of antibiotic concentrations (this compound or amikacin) is placed on the inoculated agar surface.
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Incubation: The plates are incubated under the same conditions as the Kirby-Bauer method.
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MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
-
Method 3: Automated Systems (e.g., Vitek 2)
-
Bacterial Suspension: A standardized suspension of the K. pneumoniae isolate is prepared.
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Card Inoculation: The suspension is introduced into a test card containing small wells with different concentrations of the antibiotics to be tested.
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Automated Incubation and Reading: The card is placed into the automated instrument, which incubates the card and monitors bacterial growth in each well over time.
-
MIC Calculation: The instrument's software analyzes the growth data to determine the MIC of each antibiotic for the tested isolate.
-
Visualizations
Aminoglycoside Action and Resistance in K. pneumoniae
References
- 1. In Vitro Sensitivity of this compound in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]
- 2. Comparative in vitro activity of this compound and other antibiotics against gram-negative bacilli from intensive care units (ICU) in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro antimicrobial susceptibility to this compound of 6,296 Enterobacteriaceae clinical isolates collected at a tertiary care university hospital in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
Isepamicin Demonstrates Superior In Vitro Activity Against Gram-Negative Bacilli Compared to Gentamicin
A comprehensive analysis of in vitro studies indicates that isepamicin, a semisynthetic aminoglycoside, exhibits greater potency and a broader spectrum of activity against various clinically significant Gram-negative bacteria when compared to gentamicin. This superiority is particularly evident against isolates of the Enterobacteriaceae family and non-fermentative Gram-negative bacilli, including strains resistant to other aminoglycosides.
This compound's enhanced stability against many aminoglycoside-modifying enzymes, which are a common cause of bacterial resistance, contributes to its improved performance.[1][2] This makes it a potentially valuable agent in treating infections caused by multidrug-resistant organisms.
Comparative Susceptibility Data
The in vitro efficacy of this compound and gentamicin has been evaluated against a wide range of bacterial isolates in numerous studies. The following tables summarize the comparative susceptibility percentages and Minimum Inhibitory Concentration (MIC) data for key Gram-negative pathogens.
Table 1: Percentage of Susceptible Isolates
| Bacterial Species | This compound Susceptibility (%) | Gentamicin Susceptibility (%) | Reference |
| Escherichia coli | 66.67 | - | [1][2][3] |
| Klebsiella pneumoniae | 52.17 | - | |
| Enterobacter cloacae | 85.71 | 71.43 | |
| Pseudomonas aeruginosa | 85.71 | - | |
| Enterobacteriaceae (overall) | 96.9 | - | |
| Non-fermentative Bacilli | - | 40.9 | |
| Gram-negative Bacilli (ICU isolates) | 91 | 88 |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC)
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacteriaceae | This compound | - | Lowest among tested aminoglycosides |
| Gentamicin | - | - | |
| Non-fermentative Gram-negative bacilli | This compound | - | Lowest among tested aminoglycosides |
| Gentamicin | - | - |
Note: Specific MIC₅₀ and MIC₉₀ values were not consistently available across all studies for a direct side-by-side comparison in a single table. However, one study noted that for 154 Enterobacteriaceae isolates, this compound had the lowest MIC90 among the tested drugs. For 93 non-fermentative Gram-negative bacilli isolates, this compound also had the lowest MIC90.
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing methods. The most commonly employed techniques in the cited studies include:
-
Kirby-Bauer Disc Diffusion Method: This method involves placing antibiotic-impregnated discs on an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disc is measured to determine susceptibility.
-
Agar Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves incorporating serial dilutions of the antibiotic into an agar medium, which is then inoculated with the test organism. The MIC is the lowest concentration of the antibiotic that prevents visible growth.
-
E-test (Epsilometer Test): The E-test is a gradient diffusion method used to determine the MIC. A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.
-
Broth Microdilution Method: This is another method for determining the MIC, where serial dilutions of the antibiotic are made in a liquid growth medium in a microtiter plate. Each well is inoculated with the test bacterium, and the MIC is the lowest concentration that inhibits visible growth.
The interpretation of susceptibility (susceptible, intermediate, or resistant) was generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Visualizing the Data and Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Caption: this compound vs. Gentamicin in vitro activity summary.
Conclusion
References
- 1. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 2. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
Isepamicin Demonstrates Potent Activity Against Amikacin-Resistant Gram-Negative Bacilli
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in vitro data confirms that isepamicin, a semisynthetic aminoglycoside, maintains significant antibacterial activity against numerous Gram-negative bacterial strains that exhibit resistance to amikacin. This finding positions this compound as a potentially valuable therapeutic alternative in clinical settings with a high prevalence of amikacin-resistant pathogens.
The primary mechanism of resistance to amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). This compound's molecular structure provides it with greater stability against many of these enzymes, allowing it to retain efficacy where amikacin may fail.
Comparative In Vitro Activity
Multiple studies highlight this compound's robust performance against a panel of Gram-negative isolates. For instance, in a study of 1087 Gram-negative bacilli from intensive care units, this compound demonstrated 91% susceptibility, surpassing amikacin's 89%.[1] Notably, for certain species, the difference in activity is more pronounced. One study found that among amikacin-resistant Enterobacter aerogenes, 12% of the isolates remained susceptible to this compound.[1] Similarly, a study in Northern India reported that for Escherichia coli, the susceptibility to this compound was 66.67%, whereas it was only 29.63% for amikacin.[2] For Klebsiella pneumoniae, the same study showed 52.17% susceptibility to this compound compared to 43.48% for amikacin.[2]
The following tables summarize the comparative activity of this compound and amikacin against various Gram-negative pathogens, including amikacin-resistant phenotypes.
Table 1: Comparative Susceptibility of Gram-Negative Isolates
| Bacterial Species | This compound Susceptibility (%) | Amikacin Susceptibility (%) | Reference |
| Escherichia coli | 66.67 | 29.63 | [2] |
| Klebsiella pneumoniae | 52.17 | 43.48 | |
| Pseudomonas aeruginosa | 85.71 | 85.71 | |
| Enterobacter cloacae | 85.71 | 85.71 | |
| Enterobacter aerogenes | 53.33 | 53.33 | |
| All ICU Gram-Negative Isolates | 91 | 89 |
Table 2: Minimum Inhibitory Concentrations (MICs) against Klebsiella pneumoniae with and without AAC(6')-Ib-mediated Resistance
| Strain | Amikacin Resistance Mechanism | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Susceptible Recipient | None | 0.25 | 0.5 |
| Low-level AAC(6')-Ib Producer | AAC(6')-Ib | 0.5 | 4 |
| High-level AAC(6')-Ib Producer | AAC(6')-Ib | 8 | 32 |
Experimental Protocols
The data presented are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are the Kirby-Bauer disk diffusion test and the agar/broth dilution methods for determining the Minimum Inhibitory Concentration (MIC).
Agar Dilution Method for MIC Determination
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and amikacin are prepared at known concentrations. A series of twofold dilutions are then made to achieve the desired final concentration range for testing.
-
Media Preparation: Molten Mueller-Hinton agar is prepared and cooled to approximately 45-50°C. The prepared antimicrobial dilutions are then added to the molten agar in a 1:9 ratio (1 part antimicrobial solution to 9 parts agar) to achieve the final target concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. Several colonies are then used to create a bacterial suspension in a sterile broth or saline. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The standardized bacterial inocula are applied to the surface of the agar plates containing the different antimicrobial concentrations using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing the Path to Resistance and Testing
To better understand the mechanisms of amikacin resistance and the workflow for its assessment, the following diagrams are provided.
Caption: Enzymatic inactivation of amikacin by AAC(6')-Ib.
Caption: Experimental workflow for MIC determination.
Conclusion
The available evidence strongly suggests that this compound is a potent antimicrobial agent against Gram-negative bacteria, including strains that have developed resistance to amikacin. Its stability in the presence of key aminoglycoside-modifying enzymes makes it a critical tool in the fight against multidrug-resistant organisms. Further clinical investigation is warranted to fully elucidate its role in treating infections caused by these challenging pathogens.
References
Isepamicin vs. Tobramycin: A Comparative Analysis Against Pseudomonas aeruginosa Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of isepamicin and tobramycin against Pseudomonas aeruginosa. The following sections present a summary of available data, details of experimental methodologies, and a visualization of the key resistance pathways.
Data Presentation: In Vitro Susceptibility
Direct comparative studies providing MIC50 and MIC90 values for a large number of Pseudomonas aeruginosa isolates for both this compound and tobramycin are limited in the readily available scientific literature. However, individual studies and surveillance data provide insights into their relative activity.
A study conducted in Northern India investigating the in-vitro activity of this compound against Gram-negative bacteria reported that out of 21 Pseudomonas aeruginosa isolates, 18 (85.71%) were susceptible to this compound, tobramycin, amikacin, and gentamicin, indicating a high level of susceptibility to all tested aminoglycosides in that particular cohort.[1][2][3] Another study highlighted that tobramycin is a highly effective bactericidal antibiotic against P. aeruginosa.[4]
Data from a broader surveillance study focusing on tobramycin against 1,240 P. aeruginosa isolates from cystic fibrosis patients showed a tobramycin MIC50 of 1 µg/ml and a MIC90 of 8 µg/ml.[5] This suggests that while most isolates are susceptible, a subset requires higher concentrations for inhibition.
The following table summarizes the available susceptibility data for this compound and tobramycin against P. aeruginosa.
| Antibiotic | Number of Isolates | Susceptibility Rate | MIC50 (µg/ml) | MIC90 (µg/ml) |
| This compound | 21 | 85.71% | Not Reported | Not Reported |
| Tobramycin | 21 | 85.71% | Not Reported | Not Reported |
| Tobramycin | 1240 | - | 1 | 8 |
It is important to note that the susceptibility of P. aeruginosa to aminoglycosides can be significantly influenced by the presence of aminoglycoside-modifying enzymes (AMEs).
Experimental Protocols
The data presented is based on standard antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing
-
Methodology: The in vitro susceptibility of Pseudomonas aeruginosa isolates to this compound and tobramycin is primarily determined using the Kirby-Bauer disk diffusion method and broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
-
Kirby-Bauer Disk Diffusion:
-
A standardized inoculum of the bacterial isolate is uniformly streaked onto a Mueller-Hinton agar plate.
-
Paper disks impregnated with a specified concentration of this compound or tobramycin are placed on the agar surface.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The diameter of the zone of inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.
-
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Serial twofold dilutions of this compound and tobramycin are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for both this compound and tobramycin is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the efficacy of these aminoglycosides can be compromised by several resistance mechanisms in P. aeruginosa, most notably enzymatic modification.
Mechanism of Action and Enzymatic Inactivation
Caption: Mechanism of action and enzymatic inactivation of this compound and Tobramycin in P. aeruginosa.
The primary enzymatic resistance mechanisms affecting these aminoglycosides in P. aeruginosa include:
-
Aminoglycoside Phosphotransferases (APHs): Enzymes such as APH(3')-VI can confer resistance to amikacin and this compound.
-
Aminoglycoside Nucleotidyltransferases (ANTs): ANT(2")-I is a common enzyme that inactivates gentamicin and tobramycin.
-
Aminoglycoside Acetyltransferases (AACs): Various AAC enzymes, such as AAC(6')-II, are significant contributors to tobramycin resistance.
This compound is reported to be stable against some aminoglycoside-inactivating enzymes, which may offer an advantage against certain resistant strains.
Experimental Workflow for Susceptibility Testing
Caption: Standard workflow for antimicrobial susceptibility testing of P. aeruginosa.
References
- 1. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 2. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Antimicrobial effectiveness of sisomicin. I: In vitro activity of sisomicin compared with gentamicin, tobramycin, amikacin and kanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Safety Profiles of Isepamicin and Amikacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two critical aminoglycoside antibiotics, isepamicin and amikacin. The following sections present a synthesis of data from comparative clinical trials, detailed experimental protocols for safety assessment, and visualizations of the underlying toxicological pathways to inform research and development.
Quantitative Safety Data from Comparative Clinical Trials
The following table summarizes the incidence of adverse events, nephrotoxicity, and ototoxicity reported in head-to-head clinical trials of this compound and amikacin across various indications and patient populations.
| Infection Type | Patient Population | This compound Adverse Events (%) | Amikacin Adverse Events (%) | This compound Nephrotoxicity (%) | Amikacin Nephrotoxicity (%) | This compound Ototoxicity (%) | Amikacin Ototoxicity (%) | Reference(s) |
| Urinary Tract Infections | Adults | 15 | 6 | 4/101 patients | 4/55 patients | 1/101 patients | 2/55 patients | [1] |
| Pediatric | 2.3 | 2.6 | 0 | 1.3 (1/75 patients) | 0 | 0 | [2] | |
| Lower Respiratory Tract Infections | Adults | 10 | 13 | Infrequent | Infrequent | Infrequent | Infrequent | [3] |
| Nosocomial Pneumonia & Septicemia | Adults (Once Daily this compound) | 11 | 9 | Low | Low | Low | Low | [4] |
| Adults (Twice Daily this compound) | 25 | 9 | Low | Low | Low | Low | [4] | |
| Intra-abdominal Infections | Adults | 9 | 10 | 1.1 (2/178 patients) | 1.1 (1/89 patients) | 0.6 (1/178 patients) | 0 | |
| Skin & Skin Structure Infections | Adults | 12 | 6 | 1.8 (2/110 patients) | 1.9 (1/54 patients) | 0.9 (1/110 patients) | 0 | |
| Various Infections in Children | Pediatric | No adverse events reported | No adverse events reported | 0 | 0 | 0 | 0 |
Experimental Protocols for Safety Assessment
The safety and tolerability of this compound and amikacin in the cited clinical trials were primarily evaluated through the monitoring of adverse events, and specific assessments for nephrotoxicity and ototoxicity. While the full, detailed protocols for each specific trial are not exhaustively reported in the publications, the methodologies are consistent with established guidelines for monitoring aminoglycoside toxicity.
General Experimental Workflow for Aminoglycoside Safety Monitoring
The following diagram illustrates a generalized workflow for monitoring patient safety in a clinical trial involving aminoglycosides like this compound and amikacin.
References
- 1. This compound versus amikacin in the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Comparison of the efficacy and safety of this compound and amikacin in the treatment of acute lower respiratory tract infections caused by gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy and safety of this compound compared with amikacin in the treatment of nosocomial pneumonia and septicaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergy of Isepamicin with Carbapenems Against Resistant Bacteria: A Comparative Guide
The escalating threat of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of different antimicrobial agents, represents a promising approach to combat these challenging infections. This guide provides a comparative analysis of the in vitro synergy of the aminoglycoside isepamicin with various carbapenems against clinically significant resistant bacteria. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective treatments.
Executive Summary
This compound, a semisynthetic aminoglycoside, has demonstrated potent activity against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin. When combined with carbapenems, this compound exhibits potential for synergistic interactions, which can enhance bactericidal activity and overcome certain resistance mechanisms. This guide summarizes the available in vitro data on the synergy of this compound with imipenem, meropenem, and doripenem against key resistant pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. While direct comparative studies are limited, the existing evidence suggests that these combinations warrant further investigation as potential therapeutic options for infections caused by MDR organisms.
Comparative Synergy Data
The following tables summarize the available quantitative data on the synergistic activity of this compound in combination with carbapenems. It is important to note that the data is derived from a limited number of studies, and further research is required for a comprehensive understanding.
| Combination | Bacterial Species | Resistance Profile | Synergy Rate (%) | FICI* | Reference |
| This compound + Imipenem | Gram-negative bacilli | Gentamicin-resistant | 66 | Not Reported | [1] |
| This compound + Imipenem | Enterobacter cloacae | Not specified | Strong combined effects observed | Not Reported | [2] |
| This compound + Panipenem | Enterobacter cloacae | Not specified | Strong combined effects observed | Not Reported | [2] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy; > 0.5 to 4 indicates additive or indifferent effects; > 4 indicates antagonism.
Susceptibility of Carbapenem-Resistant Isolates to this compound
A crucial aspect of combination therapy is the activity of the individual agents against the target pathogen. Studies have shown that this compound can retain significant activity against carbapenem-resistant isolates, making it a viable candidate for combination regimens.
| Bacterial Species | Resistance Profile | This compound Susceptibility (%) | Reference |
| Klebsiella pneumoniae | Non-susceptible to carbapenems | 91.1 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess in vitro antibiotic synergy. While specific protocols for the cited this compound-carbapenem studies are not exhaustively detailed in the available literature, these represent the standard approaches.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound and carbapenem (imipenem, meropenem, or doripenem) analytical standards
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile multi-channel pipettes and reservoirs
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the carbapenem vertically down the microtiter plate.
-
The final plate should contain a grid of wells with varying concentrations of both antibiotics.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate all wells, including growth control (no antibiotic) and sterility control (no bacteria) wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The lowest FICI value determines the nature of the interaction.
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
This compound and carbapenem analytical standards
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., automated colony counter or manual plating supplies)
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of each antibiotic alone and in combination. Typically, concentrations are based on the MIC (e.g., 0.5x, 1x, 2x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with a final bacterial concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.
-
Incubate the plates until colonies are visible and then count the number of CFUs.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
Proposed Mechanism of Aminoglycoside-Carbapenem Synergy
While a specific signaling pathway for this compound-carbapenem synergy has not been elucidated, the generally accepted mechanism for aminoglycoside-carbapenem synergy against Gram-negative bacteria involves the disruption of the outer membrane.
Caption: Proposed mechanism of this compound-carbapenem synergy.
Conclusion
The combination of this compound with carbapenems presents a potentially valuable strategy for combating infections caused by resistant Gram-negative bacteria. The available in vitro data, although limited, suggests that these combinations can exhibit synergistic activity. Notably, this compound often retains activity against carbapenem-resistant strains, providing a strong rationale for its inclusion in combination therapies. Further research, including comprehensive in vitro synergy studies across a wider range of clinical isolates and in vivo efficacy studies, is crucial to fully elucidate the clinical potential of this compound-carbapenem combinations. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations in this critical area of antimicrobial drug development.
References
- 1. Antimicrobial activity of this compound (SCH21420, 1-N-HAPA gentamicin B) combinations with cefotaxime, ceftazidime, ceftriaxone, ciprofloxacin, imipenem, mezlocillin and piperacillin tested against gentamicin-resistant and susceptible gram-negative bacilli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antibacterial activities of combination uses of this compound and beta-lactams in vitro against clinically isolated strains. Part 2. The results against enterobacteriaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antimicrobial Susceptibility to this compound of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isepamicin and Other Aminoglycosides in the Management of Nosocomial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isepamicin with other prominent aminoglycosides, including amikacin, gentamicin, and tobramycin, focusing on their efficacy and safety in treating nosocomial infections. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
In-Vitro Antibacterial Spectrum
The in-vitro efficacy of aminoglycosides is a critical determinant of their clinical utility. The following tables summarize the susceptibility of various Gram-negative pathogens commonly implicated in nosocomial infections to this compound and other aminoglycosides.
Table 1: Percentage of Susceptible Nosocomial Isolates
| Bacterial Species | This compound | Amikacin | Gentamicin | Tobramycin |
| Escherichia coli | 66.7%[1][2] | 29.6%[1][2] | - | - |
| Klebsiella pneumoniae | 52.2%[1] | 43.5% | - | - |
| Pseudomonas aeruginosa | 85.7% | 85.7% | 85.7% | 85.7% |
| Enterobacter cloacae | 85.7% | 85.7% | 71.4% | 71.4% |
| Acinetobacter baumannii | - | - | - | - |
| Overall (Enterobacteriaceae) | 91% | 89% | 88% | - |
| Overall (Non-fermenters) | - | - | - | - |
Note: Data is compiled from multiple studies and geographical locations, which may contribute to variations in susceptibility patterns.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC90) in mg/L
| Bacterial Family/Species | This compound | Amikacin | Gentamicin | Tobramycin |
| Enterobacteriaceae | 1.1 - 8.5 | - | - | - |
| Pseudomonas aeruginosa | 7.8 | - | - | - |
| Acinetobacter spp. | 7.2 | - | - | - |
| Staphylococci | 0.5 - 6.9 | - | - | - |
| Enterobacteriaceae (Overall) | Lowest MIC90 | Higher than this compound | Higher than this compound | Higher than this compound |
| Non-fermentative Gram-negative bacilli | Lowest MIC90 | Higher than this compound | Higher than this compound | Higher than this compound |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
This compound demonstrates a broad spectrum of activity against Gram-negative bacteria, often showing superior or equivalent in-vitro potency compared to other aminoglycosides. Notably, this compound may be effective against strains resistant to other aminoglycosides due to its stability against many aminoglycoside-modifying enzymes.
Clinical Efficacy in Nosocomial Infections
Clinical trials provide essential data on the performance of antibiotics in real-world settings. The following table summarizes the clinical cure rates of this compound in comparison to amikacin for the treatment of nosocomial pneumonia and septicemia.
Table 3: Clinical Cure Rates in Patients with Nosocomial Infections
| Infection Type | This compound Regimen | Clinical Cure Rate | Amikacin Regimen | Clinical Cure Rate |
| Nosocomial Pneumonia (Intent-to-Treat) | 15 mg/kg once daily | 41% | 7.5 mg/kg twice daily | 42% |
| 7.5 mg/kg twice daily | 42% | |||
| Nosocomial Pneumonia (Efficacy Population) | 15 mg/kg once daily | 60% | 7.5 mg/kg twice daily | 53% |
| 7.5 mg/kg twice daily | 67% | |||
| Septicemia | 15 mg/kg once daily | 80% | 7.5 mg/kg twice daily | 58% |
| 7.5 mg/kg twice daily | 62% |
Data from a prospective, randomized, open trial where aminoglycosides were administered concurrently with ceftazidime or imipenem.
The clinical efficacy of this compound was found to be similar to that of amikacin in treating nosocomial pneumonia and septicemia, with no statistically significant differences in cure rates between the treatment groups.
Safety and Tolerability Profile
The clinical use of aminoglycosides is often limited by their potential for nephrotoxicity and ototoxicity. This section compares the safety profiles of this compound and other aminoglycosides.
Table 4: Incidence of Adverse Events in Clinical Trials
| Adverse Event | This compound (15 mg/kg once daily) | This compound (7.5 mg/kg twice daily) | Amikacin (7.5 mg/kg twice daily) |
| Any Adverse Event | 11% | 25% | 9% |
| Nephrotoxicity | Low | Low | Low |
| Ototoxicity | Low | Low | Low |
The incidence of ototoxicity and nephrotoxicity with this compound treatment was relatively low and comparable to that of amikacin in the studied populations.
Experimental Protocols
In-Vitro Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antibiotics.
-
Inoculum Preparation: A bacterial suspension is prepared from 4-5 well-isolated colonies of the same morphological type, transferred to a suitable broth, and incubated at 35°C until its turbidity matches the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. The plate is allowed to dry for 3-5 minutes.
-
Disk Application: Antibiotic-impregnated disks are dispensed onto the agar surface using sterile forceps. Disks should be placed at least 24mm apart and pressed gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C for 16-18 hours.
-
Result Interpretation: The diameters of the zones of inhibition are measured to the nearest millimeter. These measurements are then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the organism as susceptible, intermediate, or resistant to each antibiotic.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 to 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate (except for the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the first clear well).
Visualizing Mechanisms and Workflows
Signaling Pathway of Aminoglycoside-Induced Ototoxicity
Caption: Aminoglycoside entry into hair cells and the subsequent apoptotic cascade.
Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity
Caption: Key events in aminoglycoside-induced kidney tubular cell injury.
Experimental Workflow for Comparative Clinical Trial
Caption: A generalized workflow for a randomized controlled trial comparing aminoglycosides.
References
Isepamicin vs. Amikacin for Urinary Tract Infections: A Comparative Analysis
A comprehensive review of clinical and in-vitro data indicates that isepamicin is a viable alternative to amikacin for the treatment of urinary tract infections (UTIs), demonstrating comparable efficacy and safety profiles. Both aminoglycoside antibiotics show potent activity against common uropathogens, although subtle differences in their activity against specific resistant strains and in their adverse event profiles have been observed.
This compound, a semisynthetic aminoglycoside derived from gentamicin B, was developed to be more stable against bacterial inactivating enzymes than other aminoglycosides.[1] This characteristic theoretically offers an advantage in treating infections caused by resistant bacteria. Clinical trials have largely supported the comparable efficacy of this compound and amikacin in treating UTIs, including complicated cases and pyelonephritis.[1][2][3]
Clinical Efficacy
Multiple prospective, randomized clinical trials have demonstrated similar clinical and bacteriological cure rates between this compound and amikacin in the treatment of UTIs in both adult and pediatric populations.
A series of three multicenter trials in hospitalized adults with UTIs, including complicated pyelonephritis and lower UTIs, found that pathogen elimination was achieved in 91% of patients treated with this compound (92 out of 101) and 93% of patients treated with amikacin (51 out of 55).[2] The primary pathogens isolated were Escherichia coli and Pseudomonas aeruginosa.
In a study focusing on complicated UTIs, clinical improvement was observed in 100% of patients in both the this compound and amikacin treatment groups. The bacteriological cure rates were 89.4% for the this compound group and 100% for the amikacin group, a difference that was not statistically significant.
A study in a pediatric population with UTIs also reported excellent overall clinical response rates, with 93.0% cured in the this compound group and 93.4% in the amikacin group. Similarly, a trial in children with acute pyelonephritis caused by E. coli showed 100% clinical and bacteriological response rates for both antibiotics.
Table 1: Comparison of Clinical Efficacy in Adult UTI Patients
| Study Outcome | This compound | Amikacin | Reference |
| Pathogen Elimination Rate (Overall UTIs) | 91% (92/101) | 93% (55/55) | |
| Clinical Improvement (Complicated UTIs) | 100% | 100% | |
| Bacteriological Cure Rate (Complicated UTIs) | 89.4% | 100% |
Table 2: Comparison of Clinical Efficacy in Pediatric UTI Patients
| Study Outcome | This compound | Amikacin | Reference |
| Clinical Cure Rate (UTIs) | 93.0% | 93.4% | |
| Bacteriological Elimination Rate (UTIs) | 93.0% | 93.4% | |
| Clinical & Bacteriological Response (Pyelonephritis) | 100% | 100% |
In-Vitro Activity
In-vitro studies have generally shown that this compound and amikacin have comparable activity against a broad spectrum of Gram-negative urinary pathogens.
One study found that for non-carbapenemase-producing isolates, both this compound and amikacin demonstrated a 66.67% sensitivity rate. However, against carbapenemase-producing isolates, both showed 100% resistance. Another comparative study of Enterobacteriaceae isolates from community-onset UTIs revealed excellent antibacterial activity for both drugs, with 93.6% susceptibility for this compound and 94% for amikacin. This study also highlighted this compound's effectiveness against extended-spectrum β-lactamase (ESBL)-producing (89.7%) and AmpC-producing (92.7%) isolates.
A multicenter study in Belgium found this compound (91% susceptibility) to be slightly more active overall against Gram-negative bacilli from intensive care units compared to amikacin (89% susceptibility). For most Enterobacteriaceae and Klebsiella spp., the minimum inhibitory concentration (MIC) values for this compound were two- to fourfold lower than for amikacin.
Table 3: In-Vitro Susceptibility of Urinary Pathogens
| Organism/Condition | This compound Susceptibility | Amikacin Susceptibility | Reference |
| Non-carbapenemase producing isolates | 66.67% | 66.67% | |
| Enterobacteriaceae (overall) | 93.6% | 94% | |
| ESBL-producing Enterobacteriaceae | 89.7% | Not specified | |
| AmpC-producing Enterobacteriaceae | 92.7% | Not specified | |
| Gram-negative bacilli (ICU isolates) | 91% | 89% | |
| E. coli (urine samples) | 93.3% | Not specified |
Safety and Tolerability
The safety profiles of this compound and amikacin are similar, with both carrying the potential for nephrotoxicity and ototoxicity, characteristic of the aminoglycoside class.
In a large study, adverse events occurred in 15% of patients receiving this compound and 6% of those receiving amikacin. Potentially significant increases in serum creatinine, indicative of possible nephrotoxicity, were observed in four patients in each group. Ototoxicity was noted in one this compound and two amikacin patients, though none had clinical symptoms.
Another study reported that 15 out of 25 patients receiving this compound and 16 out of 27 receiving amikacin experienced an adverse effect, all of which were considered mild except for one case of moderate vomiting in the amikacin group. Drug-related adverse events included eosinophilia, liver function impairment, renal function impairment, and flushed face.
In pediatric patients, both drugs were well-tolerated, with no adverse events reported in one study and no life-threatening or severe adverse events requiring discontinuation of the drug in another.
Table 4: Comparative Safety Profile
| Adverse Event | This compound | Amikacin | Reference |
| Overall Adverse Events | 15% | 6% | |
| Possible Nephrotoxicity (increased creatinine) | 4 patients | 4 patients | |
| Ototoxicity (audiometric changes) | 1 patient | 2 patients | |
| Drug-related adverse events (mild-moderate) | 3 events (eosinophilia, liver impairment) | 4 events (liver/renal impairment, flushed face) |
Experimental Protocols
Clinical Trial Methodology for UTI Efficacy
The clinical trials comparing this compound and amikacin for UTIs generally followed a prospective, randomized, and often multicenter design.
-
Patient Population: Adult or pediatric patients with clinical signs and symptoms of UTI, confirmed by a positive urine culture (typically ≥10^5 colony-forming units/mL). Patients with complicated UTIs, such as those with anatomical abnormalities or indwelling catheters, were often included.
-
Randomization and Blinding: Patients were randomly assigned to receive either this compound or amikacin. Studies were often open-label.
-
Dosing Regimens:
-
This compound: Dosing varied, with regimens including 15 mg/kg or 8 mg/kg once daily in adults, and 7.5 mg/kg twice daily in children.
-
Amikacin: A common adult dose was 7.5 mg/kg twice daily, with the same dosage used in pediatric studies.
-
-
Efficacy Assessment:
-
Clinical Response: Assessed at the end of treatment and at a follow-up visit, categorized as cure, improvement, or failure based on the resolution of signs and symptoms.
-
Bacteriological Response: Determined by follow-up urine cultures to confirm the eradication of the initial pathogen.
-
-
Safety Assessment: Monitored through the recording of all adverse events, regular laboratory tests (including serum creatinine for nephrotoxicity), and audiometry for ototoxicity.
In-Vitro Susceptibility Testing Protocol
Antimicrobial susceptibility testing is crucial for determining the in-vitro efficacy of antibiotics against bacterial isolates.
-
Isolate Collection: Bacterial strains were isolated from clinical samples (e.g., urine) from patients with UTIs.
-
Susceptibility Testing Methods:
-
Disk Diffusion (Kirby-Bauer): Agar plates were inoculated with a standardized concentration of the bacterial isolate. Disks impregnated with a specific concentration of this compound or amikacin were placed on the agar. The diameter of the zone of inhibition around each disk was measured after incubation to determine susceptibility or resistance.
-
E-test: A plastic strip with a predefined gradient of antibiotic concentrations was placed on an inoculated agar plate. The MIC was read at the point where the elliptical zone of inhibition intersected the strip.
-
-
Interpretation: The results (zone diameters or MIC values) were interpreted according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Conclusion
References
A Comparative Guide to the In Vitro Post-Antibiotic Effect of Isepamicin
In the landscape of antimicrobial research and development, understanding the pharmacodynamic properties of antibiotics is paramount for optimizing dosing regimens and combating bacterial resistance. One of the crucial pharmacodynamic parameters is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This guide provides a comparative analysis of the in vitro PAE of Isepamicin, a newer aminoglycoside, with established aminoglycosides such as Amikacin and Gentamicin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in antibacterial therapy.
Comparative Analysis of In Vitro Post-Antibiotic Effect
The following table summarizes the in vitro post-antibiotic effect of this compound, Amikacin, and Gentamicin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The duration of PAE is a critical factor in determining the frequency of antibiotic administration, with a longer PAE allowing for less frequent dosing intervals.
| Antibiotic | Bacterial Strain | Antibiotic Concentration | Post-Antibiotic Effect (PAE) Duration (Hours) |
| This compound | Staphylococcus aureus | Not specified | > 8[1][2] |
| Escherichia coli | Not specified | 3.38 to > 7.64[1][2] | |
| Amikacin | Staphylococcus aureus | 16-32 mg/L | 5 - 10 |
| Escherichia coli | Serum concentrations | 4 - 6[3] | |
| Gentamicin | Staphylococcus aureus | 4-8 mg/L | 5 - 10 |
| Staphylococcus aureus | Not specified | 3.4 - 6.7 | |
| Escherichia coli | Not specified | 1.4 - 4.5 |
Note: The table presents available data from various studies. Direct comparative studies under identical conditions are limited.
Experimental Protocol: In Vitro Post-Antibiotic Effect Assay
The following is a detailed methodology for determining the in vitro post-antibiotic effect of an antimicrobial agent. This protocol is based on standard microbiological techniques.
1. Preparation of Bacterial Inoculum:
- From an overnight culture of the test bacterium on an appropriate agar medium, select 4-5 well-isolated colonies.
- Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically indicated by a specific optical density, e.g., equivalent to a 0.5 McFarland standard).
- Dilute the bacterial suspension to achieve a final concentration of approximately 1 x 107 Colony Forming Units (CFU)/mL.
2. Antibiotic Exposure:
- Prepare stock solutions of the test antibiotics (this compound, Amikacin, Gentamicin) at the desired concentrations (e.g., multiples of the Minimum Inhibitory Concentration - MIC).
- Add the antibiotic solution to the bacterial suspension. A control tube with no antibiotic should also be prepared.
- Incubate the tubes for a defined period, typically 1 to 2 hours, at 37°C with agitation.
3. Removal of Antibiotic:
- To remove the antibiotic, centrifuge the bacterial suspension at a speed sufficient to pellet the bacteria (e.g., 10,000 rpm for 10 minutes).
- Discard the supernatant containing the antibiotic.
- Wash the bacterial pellet by resuspending it in fresh, pre-warmed antibiotic-free broth.
- Repeat the centrifugation and washing steps two more times to ensure complete removal of the antibiotic.
- Alternatively, the antibiotic can be removed by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth.
4. Monitoring of Bacterial Regrowth:
- Resuspend the final bacterial pellet in a known volume of fresh, pre-warmed antibiotic-free broth.
- At regular time intervals (e.g., every hour), take samples from both the antibiotic-exposed and control cultures.
- Determine the viable bacterial count (CFU/mL) for each sample by performing serial dilutions and plating on appropriate agar plates.
- Incubate the plates overnight at 37°C and count the colonies on the following day.
5. Calculation of PAE:
- The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the viable count in the test culture (post-antibiotic exposure) to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
- C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL above the count observed at the same initial time point as the test culture.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro post-antibiotic effect assay.
In Vitro Post-Antibiotic Effect (PAE) Assay Workflow.
Conclusion
The available in vitro data suggests that this compound exhibits a prolonged post-antibiotic effect against both Staphylococcus aureus and Escherichia coli, which is comparable to or, in some instances, may exceed that of other aminoglycosides like Amikacin and Gentamicin. A significant PAE is a desirable characteristic for an antibiotic, as it can contribute to the suppression of bacterial growth even when drug concentrations fall below the MIC. This property supports the investigation of dosing regimens with extended intervals, which can potentially reduce the risk of toxicity and improve patient compliance. Further direct comparative studies are warranted to fully elucidate the relative PAE of this compound against a broader range of clinical isolates and at various MIC multiples.
References
- 1. Postantibiotic and Sub-MIC Effects of Azithromycin and this compound against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postanitbiotic and sub-MIC effects of azithromycin and this compound against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Isepamicin
For immediate implementation, all isepamicin waste, including pure compounds, concentrated solutions, and contaminated materials, must be treated as hazardous chemical waste. The standard and required disposal procedure is through a licensed environmental health and safety (EHS) vendor for incineration. Do not dispose of this compound down the drain or in regular trash, as this contributes to environmental contamination and the development of antimicrobial resistance.
This compound is a potent aminoglycoside antibiotic.[1] Improper disposal of antibiotics is a significant driver of environmental pollution and the emergence of antibiotic-resistant bacteria, posing a threat to public health.[2][3] Therefore, strict adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[4] Aminoglycosides as a class can present health hazards, including potential toxicity and allergic reactions.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Standard Disposal Protocol for this compound Waste
The following step-by-step process ensures the safe and compliant disposal of this compound waste in a laboratory setting. This procedure is aligned with general guidelines for the disposal of pharmaceutical and hazardous waste.
-
Segregation: At the point of generation, separate this compound waste from all other waste streams (e.g., regular trash, sharps, biohazardous waste unless dually contaminated).
-
Containerization:
-
Liquid Waste: Collect all concentrated this compound solutions and contaminated liquids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Place contaminated items such as personal protective equipment (gloves, lab coats), weigh boats, and vials into a designated hazardous waste container for solids.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. These specialized services will ensure the final disposal of this compound waste through high-temperature incineration, which is the industry-standard method for destroying active pharmaceutical ingredients.
Chemical Inactivation and Decontamination
While research into chemical degradation methods for antibiotics in wastewater, such as advanced oxidation processes, exists, there are currently no established, validated, and safe protocols for the routine chemical inactivation of this compound waste in a standard laboratory setting. Such methods can be complex, require specialized equipment, and may produce hazardous byproducts. Therefore, attempting chemical inactivation without a validated protocol and EHS approval is not recommended.
For routine laboratory decontamination of surfaces or equipment that may have come into contact with this compound, consult your institution's approved disinfection procedures.
Quantitative Data Summary
The following table summarizes key quantitative information pertinent to the handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Class | Aminoglycoside Antibiotic | |
| Recommended Disposal Method | Incineration via licensed EHS vendor | |
| Drain Disposal | Prohibited | |
| Autoclaving Efficacy | Not recommended for chemical destruction of aminoglycosides |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
References
- 1. JP2004043481A - Method for producing this compound - Google Patents [patents.google.com]
- 2. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-vitro inactivation of aminoglycoside antibiotics by piperacillin and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Isepamicin
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Isepamicin, an aminoglycoside antibiotic. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental contamination. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification
This compound is a substance that requires careful handling due to its potential health risks. It is known to cause skin and serious eye irritation. Furthermore, it may lead to allergic skin reactions and carries a possible risk of harm to an unborn child[1]. Long-term or repeated exposure may have adverse effects on the kidneys[1]. In clinical use, reported adverse effects include impacts on hearing, nausea, vomiting, and vertigo[1]. All materials contaminated with this compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to minimize exposure when handling this compound in either solid or liquid form.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. | Protects eyes from dust particles and splashes of solutions. |
| Hand Protection | Chemical-resistant, impervious gloves. Double gloving is recommended when compounding, administering, and disposing of the drug. | Prevents dermal contact and absorption. The outer gloves should be removed after each task or batch and disposed of properly. |
| Body Protection | A disposable, long-sleeved, solid-front gown made of low-permeability fabric with tight-fitting cuffs. | Protects skin from contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form or when aerosols may be generated. | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of this compound powder and preparation of solutions should be conducted in a designated, restricted area such as a chemical fume hood or a containment primary engineering control (C-PEC) to control dust and aerosols.
-
Ensure the workspace is well-ventilated.
2. Donning PPE:
-
Before beginning any procedure, wash hands thoroughly.
-
Don a protective gown, ensuring it is fully closed.
-
Put on the first pair of gloves, tucking the gown's cuffs underneath.
-
Don the second pair of gloves over the gown's cuffs.
-
Put on safety goggles and, if necessary, a respirator.
3. Handling and Solution Preparation:
-
Avoid the formation of dust and aerosols during handling.
-
Carefully weigh and transfer the solid this compound within the containment unit.
-
When preparing solutions, add the solvent slowly to the powder to minimize splashing.
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown, turning it inside out as you do, and place it in the appropriate disposal bin.
-
Remove safety goggles and respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water immediately after work.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously and thoroughly with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Immediately make the victim drink water (two glasses at most) and seek medical advice. |
Spill Response Plan
In the event of a spill, follow these steps to ensure safe cleanup and containment. A spill kit should be readily accessible in areas where this compound is handled.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Before cleanup, put on full protective equipment, including a respirator, double gloves, a gown, and eye protection.
-
Contain the Spill: Prevent further leakage or spreading if it is safe to do so. For liquid spills, use absorbent material.
-
Clean Up:
-
Solid Spills: Mechanically collect the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid creating dust.
-
Liquid Spills: Absorb the solution with an inert, liquid-binding material (e.g., universal binders).
-
-
Decontaminate: Wipe the spill area with a suitable decontaminating agent.
-
Dispose: Place all contaminated materials (absorbent pads, used PPE, etc.) into a designated, clearly labeled, leak-proof hazardous waste container.
-
Report: Report the incident to the appropriate environmental health and safety (EHS) department.
Mandatory Visualization: Spill Response Workflow
Caption: Workflow for handling an accidental this compound spill.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and the potential development of antimicrobial resistance.
-
Segregation: All this compound waste, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste at the point of generation.
-
Containment: Place all waste into designated, leak-proof, and clearly labeled hazardous waste containers. The label should read "Hazardous Waste: this compound" and include the accumulation start date.
-
Storage: Store the sealed waste containers in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash unless specifically instructed to do so by official guidelines after a chemical inactivation procedure. Community drug take-back programs are a viable option for disposal if available.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
